Amyloid 17-42
Description
Overview of Amyloid-β in Neurodegeneration
Amyloid-β peptides are derived from the amyloid precursor protein (APP) and typically range from 36 to 43 amino acids in length. wikipedia.org These peptides are a major component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. wikipedia.org Research suggests that soluble oligomeric forms of Aβ may be the primary neurotoxic species responsible for the synaptic dysfunction and neuronal loss characteristic of the disease. wikipedia.orgnih.gov The accumulation of Aβ is considered a key initiator of the pathological cascade in Alzheimer's. frontiersin.org
The Role of Amyloid Precursor Protein Processing in Amyloid-β Production
The generation of amyloid-β peptides is a result of the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase and γ-secretase. wikipedia.orgfrontiersin.org β-secretase first cleaves the extracellular domain of APP. nih.gov The remaining C-terminal fragment is then cleaved by γ-secretase within the transmembrane domain, releasing the Aβ peptide. nih.gov This process, known as the amyloidogenic pathway, is a key focus of research into Alzheimer's disease. nih.gov
Genesis of Amyloid beta-protein (17-42) as a p3 Fragment
An alternative processing pathway for APP exists, often referred to as the non-amyloidogenic pathway. nih.gov This pathway involves the cleavage of APP by α-secretase and subsequently by γ-secretase.
Alpha-Secretase Cleavage Pathways
Alpha-secretase cleaves APP within the Aβ domain, between residues 16 and 17. wikipedia.orgpnas.org This cleavage event prevents the formation of the full-length Aβ peptide. uni-muenchen.denih.gov The enzyme responsible for this activity is primarily ADAM10, a member of the ADAM (a disintegrin and metalloprotease domain) family of proteins. wikipedia.orguni-muenchen.de This cleavage releases a soluble ectodomain known as APPsα and leaves a C-terminal fragment. pnas.org Subsequent cleavage of this fragment by γ-secretase results in the production of a shorter peptide known as p3. pnas.org The p3 peptide, which includes Amyloid beta-protein (17-42), is therefore a product of the non-amyloidogenic pathway. nih.govnih.gov
Context of Amyloid beta-protein (1-42) and Amyloid beta-protein (1-40)
The two most common isoforms of amyloid-β are Aβ(1-40) and Aβ(1-42). wikipedia.org While Aβ(1-40) is typically more abundant, Aβ(1-42) is considered more pathogenic due to its increased hydrophobicity and propensity to aggregate. wikipedia.orgfrontiersin.org Elevated levels of Aβ(1-42) or an increased ratio of Aβ(1-42) to Aβ(1-40) are strongly implicated in both familial and sporadic forms of Alzheimer's disease. wikipedia.orgnih.gov These longer Aβ species are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. pnas.org
| Amyloid-β Isoform | Typical Production Location | Role in Alzheimer's Disease |
| Aβ(1-40) | Trans-Golgi network wikipedia.org | Found in cerebrovascular plaques. wikipedia.org Less prone to aggregation than Aβ(1-42). nih.gov |
| Aβ(1-42) | Endoplasmic reticulum wikipedia.org | The predominant form in neuritic plaques. jamanetwork.comwikipedia.org Highly amyloidogenic and central to disease pathogenesis. wikipedia.orgembopress.org |
Significance of Amyloid beta-protein (17-42) in Alzheimer's Disease Research
Initially, the "non-amyloidogenic" pathway that produces p3 fragments like Aβ(17-42) was considered benign or even neuroprotective because it precludes the formation of full-length Aβ. nih.govnih.gov However, emerging evidence challenges this view. Aβ(17-42) has been identified as a major component of diffuse plaques in Alzheimer's disease and pre-amyloid deposits in Down's syndrome. nih.govresearchgate.netwikipedia.org
Some studies have reported that Aβ(17-42) can be toxic to neuronal cells. nih.govnih.gov For instance, research has shown that Aβ(17-42) can induce apoptosis (programmed cell death) in human neuroblastoma cell lines by activating cellular pathways involving caspase-8 and JNK. nih.gov There are conflicting findings regarding its toxicity compared to full-length Aβ peptides. nih.gov Some studies suggest fibrillar p3 (17-40/42) is more toxic than fibrillar Aβ(1-40/42), while others find them equally toxic or that freshly prepared p3(17-42) is less toxic than Aβ(1-42). nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDWFCPZVWUDC-FWKDGKLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H194N28O33S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165846 | |
| Record name | Amyloid beta-protein (17-42) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2577.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155178-13-5 | |
| Record name | Amyloid beta-protein (17-42) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyloid beta-protein (17-42) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Amyloid Beta Protein 17 42 Aggregation and Fibrillogenesis
Early Stage Aggregation Pathways
The initial steps in the aggregation of Aβ (17-42) involve a transition from soluble monomers to the formation of early oligomeric structures. This process is governed by complex kinetic pathways and nucleation events that set the stage for further fibril development.
The conversion of Aβ (17-42) from its monomeric state to oligomeric assemblies is a critical early event in the aggregation cascade. In solution, Aβ monomers are typically disordered. mdpi.com The transition to oligomers is thought to be driven by a hydrophobic collapse, leading to the formation of small, soluble aggregates. mdpi.com Computational simulations have shown that Aβ (17-42) monomers can rapidly form stable, globular-like oligomers containing a significant percentage of β-sheet structure. rsc.org These early oligomers are not static and can exist in various states of assembly and disassembly.
Discontinuous molecular dynamics simulations have provided insights into this conversion, indicating that at early stages, disordered oligomers form with exposed N-termini and buried C-termini, a conformation likely influenced by the higher concentration of hydrophobic residues at the C-terminal end. nih.gov
Nucleation is a pivotal step that initiates the formation of larger aggregates from monomers. This process can occur through two primary mechanisms: primary and secondary nucleation. Primary nucleation involves the spontaneous formation of an ordered nucleus from soluble monomers. Secondary nucleation, on the other hand, is a process where the formation of new aggregates is catalyzed by the surface of existing fibrils.
For amyloid peptides, secondary nucleation is often the dominant pathway for the proliferation of oligomers once a critical concentration of fibrils is present. mdpi.com This process creates a positive feedback loop, exponentially increasing the rate of aggregate formation. mdpi.com While specific studies on Aβ (17-42) nucleation are often embedded within the context of the larger Aβ42 peptide, the fundamental principles apply. The formation of a stable nucleus is the rate-limiting step in the initial lag phase of aggregation.
| Aggregation Stage | Key Molecular Events | Primary Driving Forces |
| Monomer State | Exists in a largely disordered, soluble form. | Hydrophilic interactions with solvent. |
| Monomer-to-Oligomer Conversion | Monomers self-associate into small, soluble oligomers. | Hydrophobic collapse and intermolecular interactions. |
| Nucleation | Formation of a stable, ordered nucleus that can template further aggregation. | Overcoming the energetic barrier for ordered assembly. |
Conformational Conversion and Structural Progression
Following the initial aggregation events, Aβ (17-42) oligomers undergo significant conformational changes, transitioning from disordered states to more structured protofilaments, which are the precursors to mature amyloid fibrils.
Early-stage oligomers of Aβ (17-42) are characterized by a lack of a fixed, ordered structure. nih.gov These disordered aggregates are conformationally dynamic. Molecular dynamics simulations reveal that within these oligomers, the two highly hydrophobic and aggregation-prone regions, residues 18-24 and 30-36, begin to form β-strands and β-sheets. nih.gov These nascent β-sheets then undergo rearrangement, leading to the formation of more ordered structures, such as a U-shaped nucleus or a metastable oligomer with S-shaped chains. nih.gov This transition from a disordered to a more structured oligomeric state is a critical checkpoint on the pathway to fibril formation.
Protofilaments are elongated, thread-like structures that are the fundamental building blocks of mature amyloid fibrils. The formation of protofilaments from smaller oligomers represents a key step in the fibrillogenesis of Aβ (17-42). Research has identified multiple kinetic pathways that govern the structural conversion of disordered oligomers into these organized protofilaments. nih.gov
Two prominent mechanisms have been described:
Monomeric Conversion Templated by a U-shape Nucleus: In this pathway, a U-shaped oligomeric nucleus acts as a template for the addition and conformational conversion of monomers, leading directly to the growth of a U-shaped protofilament. nih.gov
Metastable S-shape Intermediate: This mechanism involves a longer-lived, on-pathway intermediate oligomer where the peptide chains adopt an S-shape. This S-shaped oligomer eventually converts to the final U-shaped protofilament structure. nih.gov
These findings highlight the complexity of the aggregation process, where multiple structural intermediates and pathways can lead to the final fibrillar assembly.
The U-shaped conformation is a consistent structural motif observed in amyloid protofilaments. nih.gov For Aβ (17-42), this structure is characterized by the peptide chain folding into a hairpin-like shape, forming two β-strands connected by a turn region. nih.govresearchgate.net Specifically, residues 18–26 form the N-terminal β-strand (β1), and residues 31–42 form the C-terminal β-strand (β2), connected by a turn. researchgate.net
The formation of the U-shaped protofilament is a highly ordered process. It is stabilized by a network of interactions, including hydrogen bonds between the backbones of the peptide chains that form the β-sheets. rsc.org Molecular dynamics simulations have shown that the U-shaped motif in Aβ (17-42) can be subject to distortions, indicating a degree of conformational flexibility even within the protofilament structure. nih.gov The stability of these U-shaped assemblies is crucial for the subsequent elongation into mature amyloid fibrils. nih.gov
| Structural Element | Description | Residue Involvement (Approximate) |
| Disordered Oligomer | Initial aggregate with no stable, defined structure. | Full Aβ (17-42) sequence. |
| S-Shape Intermediate | A metastable, on-pathway oligomer with an S-shaped chain conformation. | Full Aβ (17-42) sequence. |
| U-Shape Nucleus/Protofilament | A stable, hairpin-like structure composed of two β-strands and a connecting turn. | β1 strand (18-26), Turn, β2 strand (31-42). researchgate.net |
Protofilament Formation Mechanisms
S-Shape Chain Intermediates
During the fibrillization of Aβ(17-42), the peptide can transiently form metastable oligomers characterized by an "S-shape" conformation of the constituent peptide chains. acs.org These S-shaped intermediates are considered to be on-pathway to the formation of mature U-shaped protofilaments. acs.org The S-shape is distinguished by a turn in the C-terminal region of the peptide. acs.org Molecular dynamics simulations have shown that these S-shaped oligomers are long-lived and play a significant role in the aggregation process. acs.org Notably, oligomers with this C-terminal turn have been suggested by experimental studies to be a major contributor to cellular toxicity in Alzheimer's disease. acs.org The stability of these S-shaped intermediates is considerable, with a binding free energy comparable to that of U-shaped Aβ(17-42) systems. researchgate.net
Molecular Dynamics of Aggregation
Molecular dynamics (MD) simulations have provided significant insights into the aggregation behavior of Aβ(17-42). These computational studies allow for the investigation of the dynamic process of peptide association at an atomic level. tandfonline.com
Simulations of Aβ(17-42) oligomers of varying sizes (dimer, trimer, tetramer, and pentamer) have revealed that the structural stability of these oligomers increases as the number of constituent monomers increases. tandfonline.com A key finding from these simulations is the critical role of hydrophobic interactions in maintaining the structural integrity of the oligomers. tandfonline.com The extent of native hydrophobic contacts has been shown to positively correlate with the β-sheet content, particularly in larger oligomers. tandfonline.com Furthermore, MD studies suggest that the C-terminal hydrophobic segment (residues 30-42) is more stable than the N-terminal hydrophobic segment (residues 17-21), indicating that this C-terminal region may act as a nucleation site for aggregation. tandfonline.com
Kinetic Pathways and Energy Landscapes
The aggregation of Aβ(17-42) is governed by a complex, multi-funnel energy landscape. nih.govnih.gov This landscape features numerous stable structures that can act as kinetic traps, slowing down or diverting the aggregation process from the main fibrillization pathway. nih.govnih.gov The formation of these kinetic traps is often attributed to misaligned strong interactions, such as the stacking of aromatic residues like F19 and F20, as well as entropic contributions. nih.govnih.gov
Two primary fibrillization mechanisms for the structural conversion of disordered Aβ(17-42) oligomers into ordered protofilaments have been identified through simulations. acs.org The first mechanism involves a one-by-one monomeric conversion that is templated by a pre-existing U-shape oligomeric nucleus, leading to the formation of a U-shape protofilament. acs.org The second, and more complex, pathway proceeds through the formation of the aforementioned long-lived, metastable oligomer with S-shaped chains. acs.org This S-shaped intermediate eventually converts to the more stable U-shape protofilament. acs.org
Dock-Lock Mechanism in Amyloid beta-protein (17-42) Aggregation
The elongation phase of Aβ(17-42) fibril growth is well-described by the dock-lock mechanism. nih.govacs.org This model posits a two-step process for the addition of a monomer to a growing fibril end. nih.gov The first step, "docking," involves the initial, reversible association of a monomer with the fibril surface. acs.org This is followed by the "locking" step, where the monomer undergoes a conformational rearrangement and irreversibly binds to the fibril tip. acs.org The ideal aggregation process of an Aβ(17-42) pentamer has been shown to be in agreement with this dock-lock mechanism. nih.govnih.gov This mechanism helps to explain the observed unidirectional growth of amyloid fibrils. acs.org
Influence of Environmental Factors on Amyloid beta-protein (17-42) Aggregation
The aggregation of Aβ(17-42) is highly sensitive to environmental conditions, which can significantly modulate the kinetics and thermodynamics of the process.
pH Dependence of Aggregation
The pH of the surrounding environment plays a crucial role in the aggregation of amyloid beta peptides. A reduction in pH from physiological levels toward the isoelectric point (pI) of Aβ, which is approximately 5.3, leads to a decrease in the peptide's solubility and an increase in its propensity for self-association. tandfonline.com This accelerated aggregation at lower pH is particularly relevant in the context of cellular compartments like endo-lysosomal vesicles, where the pH is acidic. tandfonline.com
| Kinetic Process | pH Dependence | Reference |
|---|---|---|
| Primary Nucleation | Strongly Dependent | tandfonline.comnih.gov |
| Fibril Elongation | Independent | tandfonline.comnih.gov |
| Secondary Nucleation | Independent | tandfonline.comnih.gov |
Impact of Intermolecular Ion Bridge Relay Binding
Electrostatic interactions, particularly the formation of salt bridges, are critical for the stability of Aβ(17-42) fibrils. A key interaction is the salt bridge between the side chains of Aspartic acid at position 23 (D23) and Lysine at position 28 (K28). nih.govnih.govnii.ac.jp The aggregation of Aβ(17-42) can be accelerated by a phenomenon described as intermolecular ion bridge relay binding involving this D23-K28 pair. mdpi.com This interaction contributes significantly to the stability of the resulting fibrils. mdpi.com The formation of this salt bridge is also influenced by pH. mdpi.com
| Interacting Residues | Fibril Polymorph/Structure | Significance | Reference |
|---|---|---|---|
| D23 - K28 | U-shape protofilaments | Stabilizes the turn region, crucial for fibril stability | nih.govnih.govnii.ac.jppnas.org |
| K28 - A42 | S-shape Aβ(1-42) fibrils | Stabilizes the S-shaped conformation | acs.org |
| K16 - A42 | Type B brain-derived fibrils | Contributes to inter-subunit stability |
Formation and Role of Kinetic Traps and Off-Pathway Aggregates
The aggregation of Amyloid beta-protein (17-42) can be diverted into long-lived, stable structures that are not on the direct pathway to fibril formation. plos.orgacs.org These "off-pathway" aggregates are considered kinetic traps because, once formed, the transition to the more thermodynamically stable fibrillar state is slow. acs.org The formation of these kinetically trapped oligomeric structures is a significant feature of the aggregation process. acs.org The prolonged existence of these oligomers may be relevant to their potential neurotoxic effects. acs.org
Computational studies on the Aβ17–42 pentamer have revealed a complex energy landscape with numerous stable structures that act as kinetic traps. acs.org These off-pathway aggregates represent regions of the energy landscape from which escape is kinetically challenging. acs.org The existence of multiple aggregation pathways, including those leading to these trapped states, complicates the study of amyloid formation. acs.org
Entropic Contributions to Trap Formation
In addition to enthalpic contributions from misaligned interactions, entropic factors also play a crucial role in the formation of kinetic traps. acs.orgnih.gov The aggregation process involves a significant reduction in the conformational entropy of the individual peptide chains as they adopt a more ordered structure within the aggregate. nih.gov
The formation of a disordered oligomer, while involving some loss of conformational freedom, may be entropically more favorable than the highly ordered structure of a fibril. This entropic advantage can contribute to the stability of off-pathway aggregates, effectively trapping the system in a non-fibrillar state. acs.org The balance between the enthalpic gain from forming intermolecular contacts and the entropic cost of ordering the peptide chains is a key determinant of the aggregation pathway and the propensity to form kinetically trapped species. acs.orgnih.gov
| Factor Contributing to Kinetic Trap Formation | Description | Key Residues Involved (Example) |
| Misaligned Strong Interactions | Energetically favorable interactions that do not conform to the final fibril structure, leading to stable off-pathway oligomers. acs.org | Phenylalanine (F19, F20) acs.org |
| Entropic Contributions | The formation of disordered oligomers can be entropically more favorable than the highly ordered fibril structure, contributing to their stability as kinetic traps. acs.org | Not residue-specific |
Structural Characterization of Amyloid Beta Protein 17 42 Aggregates
Oligomeric Architectures of Amyloid beta-protein (17-42)
The oligomerization of Amyloid beta-protein (17-42) is a critical early step in its aggregation pathway, leading to the formation of a diverse range of soluble, non-fibrillar structures. These oligomers are considered by many to be the primary neurotoxic species in Alzheimer's disease. nih.gov The inherent instability and heterogeneity of these oligomeric intermediates make their structural characterization challenging. nih.gov
Metastable Oligomer Characterization
Metastable oligomers are transient, intermediate species in the aggregation pathway of Aβ (17-42). plos.org These structures are considered "on-pathway" to the formation of mature fibrils. plos.org Computational simulations have identified long-lived metastable oligomers with S-shaped peptide chains, characterized by a C-terminal turn. plos.org This S-shape is a distinct conformation that precedes the final U-shape seen in protofilaments. plos.org
Experimental evidence suggests that toxic Aβ42 oligomers observed at low temperatures also exhibit this S-shape, which then converts to the U-shape fibril structure upon an increase in temperature. plos.org These metastable oligomers are significant as they represent a potential therapeutic target to halt the progression of fibril formation. The transition from a disordered oligomeric state to a more structured protofilament can proceed through these metastable intermediates. plos.org
Heterogeneous Ensemble of Oligomeric Intermediates
The aggregation of Aβ (17-42) involves a heterogeneous ensemble of oligomeric intermediates, meaning there is a wide variety of oligomer sizes and conformations present in solution at any given time. plos.orgplos.orgroyalsocietypublishing.org This heterogeneity is a key feature of the amyloid aggregation process and contributes to the difficulty in studying these species. nih.govbiorxiv.org
The size of these oligomers can range from small dimers and trimers to larger assemblies of 12-mers or more. plos.org The formation of these different oligomeric species is a stochastic process, likely driven by the hydrophobic collapse of the peptide. royalsocietypublishing.org This leads to a diverse population of oligomers with different morphologies and potentially different levels of neurotoxicity. royalsocietypublishing.org The abnormal aggregation of Aβ peptides into these β-sheet rich fibrils involves this heterogeneous collection of oligomeric intermediates, all of which are considered neurotoxic. plos.org
Fibrillar and Protofibrillar Structures of Amyloid beta-protein (17-42)
Protofibrils are elongated, soluble aggregates that are precursors to mature, insoluble amyloid fibrils. Both protofibrils and fibrils are characterized by a core structure rich in β-sheets. The Aβ (17-42) fragment, which contains the two hydrophobic stretches that drive the aggregation of the full-length Aβ42, is a key component in the formation of these structures. core.ac.uk
Cross-β Structure Confirmation
A defining characteristic of amyloid fibrils, including those formed by Aβ (17-42), is the cross-β structure. pnas.org This architecture consists of β-sheets that run parallel to the fibril axis, with the individual β-strands oriented perpendicular to this axis. pnas.orgnih.gov This arrangement creates a highly stable and ordered structure. Fiber diffraction studies have been instrumental in confirming the presence of this cross-β motif in Aβ fibrils. pnas.org The repeating distance between the β-strands is approximately 4.7-4.8 Å, and the distance between the stacked β-sheets is about 10 Å.
| Structural Feature | Description |
| Orientation of β-sheets | Parallel to the long axis of the fibril |
| Orientation of β-strands | Perpendicular to the long axis of the fibril |
| Inter-strand Distance | ~4.8 Å |
| Inter-sheet Distance | ~10 Å |
Parallel, In-Register β-Sheet Configurations
Solid-state NMR studies have provided detailed insights into the arrangement of Aβ peptides within the fibril, revealing a parallel, in-register β-sheet configuration. pnas.orgrcsb.org In this arrangement, the peptide chains are aligned in the same direction (parallel), and identical residues from adjacent peptides are aligned with each other (in-register). pnas.org This creates rows of the same amino acid running along the length of the fibril. pnas.org This specific organization is a common feature of many pathogenic amyloid fibrils. pnas.org
The parallel, in-register arrangement is crucial for the stability of the fibril, allowing for favorable intermolecular side-chain contacts. pnas.orgnih.gov For instance, in the Aβ (1-42) protofilament, intermolecular side-chain contacts are formed between the odd-numbered residues of one β-strand and the even-numbered residues of a β-strand in the adjacent molecule. rcsb.org
Hairpin-like Motif Analysis
The individual Aβ (17-42) peptides within the fibril adopt a hairpin-like or U-shaped conformation. plos.orgnih.gov This motif consists of two β-strands connected by a turn or loop region. rcsb.orgebi.ac.uk This hairpin structure is a fundamental building block of the protofilament. plos.org
Intermolecular Interactions within Aggregates
The stability of Amyloid beta-protein (17-42) protofibrils is predominantly maintained by nonpolar or hydrophobic interactions, with electrostatic interactions playing a secondary, yet crucial, role. nih.gov These interactions dictate the precise arrangement of peptide monomers within the growing fibril, leading to a highly organized and stable structure.
The formation of the stable core of the aggregate is a result of specific contributions from numerous amino acid residues. Within the β-strand–turn–β-strand motif, intermolecular side-chain contacts are methodically organized. These contacts occur between the odd-numbered residues of the β1 strand of one molecule and the even-numbered residues of the β2 strand of an adjacent molecule. pnas.org
Key residues have been identified for their significant role in this process:
Aromatic Stacking: Phenylalanine at position 19 (Phe19) is involved in stabilizing stacking interactions. tandfonline.com
Structural Support: A face-to-face arrangement between Alanine 21 (Ala21) and Valine 36 (Val36) functions as a structural pillar, maintaining the optimal distance between adjacent peptide chains to facilitate other stabilizing interactions. tandfonline.com
Core Packing: The hydrophobic residues Isoleucine 32 (I32) and Leucine 34 (L34) are critical for packing the core of the protofibril. pnas.orgtandfonline.com
Molecular dynamics simulations have pinpointed several residues that provide substantial interaction energy to stabilize the protofibril structure. nih.gov
| Residue Type | Specific Residues Involved in Core Stability | Primary Contribution |
|---|---|---|
| Hydrophobic | Leu17, Phe19, Phe20, Ile32, Leu34, Met35, Val36, Val40, Ile41 | Provide the main nonpolar interactions that stabilize the fibril. nih.gov |
| Charged | Glu22, Asp23, Lys28 | Contribute to electrostatic interactions and salt bridge formation. nih.gov |
| Aromatic | Phe19 | Participates in stacking interactions. tandfonline.com |
| Structural Pillar | Ala21, Val36 | Maintain optimal spacing between peptide chains. tandfonline.com |
The intermolecular salt bridge between the negatively charged side chain of Aspartic Acid 23 (Asp23) and the positively charged side chain of Lysine 28 (Lys28) is a hallmark of Aβ fibril structure and plays a vital role in stabilizing the aggregate. researchgate.netnih.govnih.gov This electrostatic interaction has a dual function: it directly stabilizes the adjacent peptide chains and also provides a stable platform that facilitates the binding of incoming Aβ monomers, thereby promoting fibril elongation. acs.org The integrity of this salt bridge is considered important for the conformational transition of the peptide and subsequent fibrillation. researchgate.net Interestingly, studies have shown that the disruption of this salt bridge, for instance by the binding of zinc ions, can occur without fundamentally altering the core cross-β architecture, suggesting its primary role may be in defining fibrillar morphology and toxicity rather than the initial formation of the hairpin structure. nih.gov
Hydrophobic interactions are the dominant force driving the aggregation and stabilization of Amyloid beta-protein (17-42) protofibrils. nih.govtandfonline.com The sequestration of nonpolar side chains away from the aqueous environment is a primary thermodynamic driver of the folding and assembly process. pnas.org These interactions create the necessary environment for the formation of crucial ionic interactions, like the Asp23-Lys28 salt bridge. acs.org
Specific hydrophobic contacts are critical for the structural integrity of the fibril:
The residues Leucine 17 (Leu17), Phenylalanine 19 (Phe19), and Alanine 21 (Ala21) from the β1 sheet form direct hydrophobic contacts with the even-numbered residues of the β2 sheet on an adjacent molecule. pnas.org
The C-terminal-to-C-terminal interface between protofilaments is heavily stabilized by hydrophobic interactions, with contacts between Methionine 35 (Met35) residues being particularly important for shape complementarity, a concept often referred to as a "steric zipper". nih.gov
A comprehensive analysis identified nine hydrophobic residues (Leu17, Phe19, Phe20, Ile32, Leu34, Met35, Val36, Val40, and Ile41) whose side chains are major contributors to the stabilizing nonpolar interactions. nih.gov
Structural Determinants of Aggregation Propensity
The propensity of Amyloid beta-protein (17-42) to aggregate is intrinsically linked to its amino acid sequence. The presence of specific structural motifs, particularly hydrophobic stretches, largely dictates the peptide's tendency to misfold and assemble into ordered fibrils. nih.govnih.gov Mutations that reduce the hydrophobicity or β-sheet propensity within these key regions have been shown to disrupt aggregation. nih.gov Conversely, substitutions that maintain or increase hydrophobicity generally preserve or enhance the aggregation potential. oup.com
| Hydrophobic Stretch | Residue Range | Significance in Aggregation |
|---|---|---|
| N-terminal Hydrophobic Segment 1 | 17-21 | Confirmed as a key region driving deposition and aggregation. nih.gov |
| C-terminal Hydrophobic Segment 2 | 30-42 | Demonstrates higher stability than the N-terminal segment and is suggested to act as the primary nucleation site for aggregation. tandfonline.comnih.govtmu.edu.tw |
Molecular dynamics simulations indicate that the C-terminal hydrophobic segment (residues 30-42) is more stable than the central hydrophobic cluster (residues 17-21). nih.govtmu.edu.tw This suggests that the C-terminal region may act as the nucleation site, initiating the aggregation process that is then stabilized by interactions involving the central hydrophobic domain and other intermolecular forces. nih.gov
Role of the C-terminal Turn Region
The C-terminal region of Amyloid beta-protein (17-42), a significant fragment of the full-length Aβ42 peptide, plays a critical role in the aggregation process and the formation of neurotoxic oligomers. This region's structural flexibility and hydrophobicity are key determinants in the transition from disordered monomers to structured protofilaments.
Simulations of Aβ(17-42) aggregation have revealed the formation of a U-shaped β-sheet structure, where a turn region is essential for bringing the two β-strands into proximity. One identified turn region spans from Valine-24 to Asparagine-27. plos.orgnih.gov An alternative model suggests this turn is located between Serine-26 and Alanine-30. plos.orgnih.gov The conformation of this turn facilitates the arrangement of hydrophobic side chains on the interior of the U-shape, a feature consistent with established models of amyloid fibril structure. plos.orgnih.gov
A noteworthy structural feature observed in simulations of Aβ(17-42) is the transient appearance of a second turn near the C-terminus. plos.orgnih.gov This C-terminal turn is characteristic of metastable, on-pathway oligomers that have an "S-shape" rather than the typical "U-shape". plos.org These S-shaped oligomers, containing a C-terminal turn, are considered a major contributor to cellular toxicity. plos.org The presence of this C-terminal turn has been identified in toxic oligomers in various experimental studies. plos.org
The aggregation process for Aβ(17-42) often begins with the formation of disordered oligomers where the C-terminal sites are buried, likely due to the higher concentration of hydrophobic residues in this region. plos.orgnih.gov Two highly aggregation-prone and hydrophobic regions, Valine-18 to Valine-24 and Alanine-30 to Valine-36, are among the first to form β-strands and subsequent β-sheets. plos.orgnih.gov These initial structures then rearrange to form either a U-shaped nucleus or the metastable S-shaped oligomer. plos.orgnih.gov
The hydrophobic residues Isoleucine-41 and Alanine-42 at the extreme C-terminus of the parent Aβ42 peptide are critical for stabilizing a C-terminal turn conformation, leading to a more rigid structure compared to Aβ40. nih.govnih.gov This increased conformational stability at the C-terminus is directly correlated with the formation of more toxic oligomers. nih.gov Although Aβ(17-42) lacks the initial 16 residues, the principles governing the role of its C-terminal portion in driving aggregation and toxicity are considered analogous to the full-length peptide. The C-terminal region is suggested to be a possible nucleation site for the self-assembly of Aβ42 peptides. acs.org
The structural integrity of this region is paramount for aggregation. For instance, the removal of the final two hydrophobic residues from a C-terminal fragment of Aβ42 causes a stable β-hairpin structure to convert into a less-structured turn-coil conformation, highlighting the stabilizing role of these residues. nih.gov This underscores the importance of the C-terminal turn in initiating and propagating the amyloid cascade.
Research Findings on the C-terminal Turn of Aβ(17-42) and Related Peptides
| Finding | Peptide Studied | Structural Implication | Reference |
| Identification of a turn region from V24 to N27 in U-shape protofilaments. | Aβ(17-42) | This turn is consistent with established models of fibril architecture. | plos.orgnih.gov |
| Observation of a second, C-terminal turn in metastable S-shaped oligomers. | Aβ(17-42) | This feature is linked to the formation of toxic oligomeric species. | plos.orgnih.gov |
| C-terminal residues I41 and A42 stabilize a turn conformation. | Aβ42 | Leads to a more rigid C-terminus compared to Aβ40, promoting toxic oligomer formation. | nih.govnih.gov |
| The C-terminal region is a potential nucleation site for aggregation. | Aβ42 | Initiates the self-assembly process. | acs.org |
| Hydrophobic regions (V18-V24 and A30-V36) form early β-sheets. | Aβ(17-42) | These regions rearrange to form the core U-shape or S-shape structures. | plos.orgnih.gov |
Neurotoxicity and Cellular Pathology Mediated by Amyloid Beta Protein 17 42
Identification of Soluble Oligomers as Key Neurotoxic Species
A significant body of research indicates that soluble oligomers of amyloid beta peptides, rather than the insoluble fibrils found in plaques, are the primary neurotoxic species in Alzheimer's disease. nih.govnih.govwikipedia.org These small, soluble aggregates can range from dimers to dodecamers and are considered upstream triggers of the pathological cascade. nih.gov While much of the research has focused on the full-length Aβ(1-42), studies have also implicated oligomeric forms of Aβ(17-42) in neurotoxicity. pnas.orgresearchgate.net
These soluble oligomers are highly heterogeneous and can exist in various sizes and conformations. nih.gov Their toxicity is believed to stem from their ability to interact with cellular membranes, leading to a cascade of detrimental events. abcam.commdpi.com The formation of these toxic oligomers is a dynamic process, influenced by factors such as peptide concentration and the surrounding microenvironment. nih.gov
Mechanisms of Membrane Disruption and Permeability
The interaction of Aβ(17-42) oligomers with neuronal membranes is a critical step in its neurotoxic mechanism. This interaction can lead to a loss of membrane integrity and increased permeability, ultimately disrupting cellular homeostasis. pnas.orgnih.gov
Ion Channel and Pore Formation
A prominent hypothesis for amyloid beta-mediated toxicity is the formation of ion channels or pores in cellular membranes. nih.govmdpi.comnih.gov Studies have shown that non-amyloidogenic Aβ(17-42) peptides can form ion channels with loosely attached and mobile subunits. pnas.org These channels can disrupt the normal ionic balance across the neuronal membrane. pnas.org Molecular dynamics simulations and experimental data suggest that Aβ(17-42) can form β-barrel structures that insert into the lipid bilayer, creating pores that allow the unregulated passage of ions. researchgate.netnih.gov The size of these pores can vary, with some studies indicating diameters in the range of 1.7 to 2.4 nm. mdpi.com
Dysregulation of Intracellular Calcium Signaling
A key consequence of membrane disruption by Aβ(17-42) is the dysregulation of intracellular calcium (Ca²⁺) signaling. pnas.orgfrontiersin.org The formation of ion channels and pores allows for an abnormal influx of extracellular Ca²⁺ into the neuron. pnas.orgfrontiersin.org This sustained increase in intracellular Ca²⁺ can trigger a cascade of neurotoxic events, including the activation of enzymes like calpain, which can lead to further cellular damage and apoptosis. frontiersin.orgmdpi.com Furthermore, elevated Ca²⁺ levels can contribute to the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. frontiersin.org Dysregulated calcium homeostasis is considered a crucial and early event in the pathogenesis of Alzheimer's disease. plos.orgnih.gov
Receptor-Independent Membrane Damage
While some of the neurotoxic effects of amyloid beta are mediated through interactions with specific cell surface receptors, there is also evidence for receptor-independent mechanisms of membrane damage. nih.gov The direct interaction of Aβ(17-42) oligomers with the lipid bilayer can cause physical disruption and fragmentation of the membrane. nih.govacs.org This "detergent-like" mechanism involves the removal of lipids from the membrane as amyloid fibrils elongate on its surface. nih.gov This direct damage to the membrane integrity can lead to a loss of cellular homeostasis and contribute to neuronal death, independent of specific receptor signaling pathways. nih.gov
Impact on Cellular Organelles and Functions
The neurotoxic effects of Aβ(17-42) extend beyond the plasma membrane, impacting the function of critical intracellular organelles.
Mitochondrial Dysfunction
Mitochondria are particularly vulnerable to the toxic effects of amyloid beta peptides. nih.govnih.gov A growing body of evidence suggests that Aβ peptides, including potentially Aβ(17-42), can accumulate within mitochondria, leading to significant dysfunction. nih.govplos.org This mitochondrial toxicity can manifest in several ways, including impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptotic pathways. nih.gov
Studies have shown that Aβ can inhibit the activity of key mitochondrial enzymes involved in cellular respiration. nih.gov For instance, Aβ has been shown to bind to the mitochondrial enzyme Aβ-binding alcohol dehydrogenase (ABAD), leading to increased ROS production and mitochondrial stress. nih.gov The accumulation of Aβ within mitochondria provides a direct link between the peptide and the observed mitochondrial dysfunction in Alzheimer's disease. nih.govportlandpress.comacs.org
Interactive Data Table: Key Research Findings on Aβ(17-42) Neurotoxicity
| Finding | Experimental Model/Technique | Key Observation | Reference |
| Formation of Ion Channels | Molecular dynamics simulations, atomic force microscopy, channel conductance measurements | Aβ(17-42) forms ion channels with mobile subunits, allowing for calcium uptake. | pnas.org |
| Subunit Structure of Channels | Molecular dynamics simulations | A toxic channel formation requires at least three subunits of Aβ(17-42). | nih.gov |
| Similar Conductivity to Aβ(1-42) | Black lipid membrane electrophysiology | Oligomers of Aβ(17-42) exhibit similar ion conductivity behavior to Aβ(1-42) in brain total lipid extract membranes. | researchgate.net |
| Annular, Channel-like Structures | Not specified | Aβ(17-42) forms annular, channel-like structures that protrude from the membrane of lipid bilayers. | nih.gov |
Mitochondrial Fragmentation and Dynamics
Emerging evidence highlights the role of amyloid beta peptides in disrupting the delicate balance of mitochondrial dynamics, a process crucial for neuronal health and function. Mitochondria are dynamic organelles that continuously undergo fission (division) and fusion (merging) to maintain their integrity, distribute energy, and respond to cellular stress. nih.govpnas.org
Studies have demonstrated that the overexpression of APP, leading to increased production of amyloid beta, results in an imbalance of mitochondrial fission and fusion processes. nih.gov This imbalance manifests as mitochondrial fragmentation, where the normal tubular network of mitochondria breaks down into smaller, punctiform structures. nih.govpnas.org This fragmentation is often accompanied by an abnormal distribution of mitochondria, which tend to accumulate in the perinuclear region of the cell. nih.govpnas.org
The molecular machinery governing mitochondrial dynamics is a key target of amyloid beta. Research has shown that in cells overexpressing APP, there is a significant decrease in the levels of fusion proteins like OPA1 and dynamin-like protein 1 (DLP1), while the levels of the fission protein Fis1 are increased. pnas.orgnih.gov This shift in the balance of fission and fusion proteins directly contributes to the observed mitochondrial fragmentation. nih.gov The interaction of amyloid beta with proteins like Drp1 has been identified as a crucial factor in this process, further promoting mitochondrial fragmentation and subsequent synaptic damage. oup.com
Oxidative Stress Induction
A significant body of research points to the induction of oxidative stress as a primary mechanism of amyloid beta-mediated neurotoxicity. nih.govuky.edu Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The accumulation of amyloid beta, including the Aβ(1-42) fragment, is strongly associated with increased levels of oxidative stress markers in the brains of individuals with Alzheimer's disease. researchgate.net
The methionine residue at position 35 of the Aβ(1-42) peptide is considered critical to its ability to induce oxidative stress. nih.govresearchgate.net This residue can undergo oxidation, leading to the formation of radicals that can initiate lipid peroxidation and the oxidation of proteins and nucleic acids. nih.govresearchgate.net Furthermore, amyloid beta can interact with metal ions, such as copper, which can catalyze the production of highly reactive hydroxyl radicals from hydrogen peroxide. nih.gov
The consequences of this oxidative stress are far-reaching within the neuron. It can lead to damage of cellular macromolecules, impair the function of essential enzymes, and disrupt cellular signaling pathways. nih.gov For instance, oxidative stress can negatively influence the activity of presequence protease (PreP), an enzyme involved in the degradation of amyloid beta within mitochondria, thereby exacerbating the accumulation of the peptide. nih.gov This creates a vicious cycle where amyloid beta induces oxidative stress, which in turn impairs the mechanisms for its own removal.
Endoplasmic Reticulum Stress
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. The accumulation of misfolded or unfolded proteins in the ER triggers a cellular stress response known as the unfolded protein response (UPR) or ER stress. There is a growing body of evidence linking ER stress to the pathogenesis of Alzheimer's disease and the neurotoxic effects of amyloid beta peptides. nih.govfrontiersin.org
Studies have shown that the presence of amyloid beta can induce ER stress, leading to the activation of key ER stress sensors and signaling pathways. oup.com For example, amyloid beta has been shown to activate the ER stress response factor X-box binding protein 1 (XBP1), leading to its active, spliced form (XBP1s). oup.com This activation is a clear indicator of ER stress. In response to ER stress, there is an upregulation of ER chaperones, such as BiP/Grp78, which attempt to refold misfolded proteins and restore ER homeostasis. frontiersin.orgoup.com
Interestingly, the relationship between ER stress and amyloid beta appears to be bidirectional. Not only does amyloid beta induce ER stress, but ER stress itself can promote the production of amyloid beta peptides. nih.govresearchgate.net Research has demonstrated that inducing ER stress can lead to the upregulation of β-site APP-cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key components of the enzymatic machinery that cleaves APP to produce amyloid beta. nih.govresearchgate.net This suggests a feed-forward loop where amyloid beta-induced ER stress can further amplify the production of the toxic peptide, exacerbating cellular pathology. However, prolonged ER stress can also lead to the degradation of full-length APP via the ubiquitin-proteasome system. nih.gov
Disruptions in Intracellular Protein Trafficking and Degradation
The proper trafficking and degradation of proteins are essential for maintaining cellular homeostasis. Amyloid beta-protein (17-42) and its precursor, APP, are transmembrane proteins that traffic through the secretory pathway. nih.gov Perturbations in their intracellular trafficking can significantly impact the generation of amyloid beta and contribute to the pathology of Alzheimer's disease. nih.gov
The intracellular trafficking of APP and the secretases that cleave it is a highly regulated process. Alterations in this trafficking can affect the dynamic interactions between these proteins, leading to changes in amyloid beta production. For example, the G protein-coupled receptor (GPCR) β2-adrenergic receptor is associated with presenilin 1 (PS1), a component of the γ-secretase complex. Agonist-induced endocytosis of this receptor can mediate the trafficking of PS1/γ-secretase to late endosomes and lysosomes, which has been shown to enhance the production of amyloid beta. nih.gov
Furthermore, the degradation of amyloid beta is a critical process for preventing its accumulation. Several proteases, including insulin-degrading enzyme and presequence protease, are involved in the degradation of amyloid beta. wikipedia.org Extracellular amyloid beta can be trafficked via the endolysosomal pathway to lysosomes, where it is degraded by lysosomal proteases such as cathepsin B and cathepsin D. nih.govscientificarchives.com Disruptions in these degradation pathways can lead to the accumulation of amyloid beta both inside and outside the cell. For instance, autophagy deficiencies can lead to the accumulation of amyloid beta in neural cells. biomedrb.com
Neuronal Impairment and Cell Death
The culmination of the cellular pathologies induced by amyloid beta-protein (17-42) is neuronal impairment and, ultimately, cell death. oup.com This neurotoxic peptide has been shown to induce apoptosis, or programmed cell death, in human neuroblastoma cell lines. oup.com The mechanisms underlying this neuronal demise are complex and involve the activation of specific signaling cascades.
Research has demonstrated that Aβ(17-42) can activate caspase-8 and caspase-3, key executioner enzymes in the apoptotic pathway. oup.com The activation of these caspases leads to the cleavage of essential cellular proteins and the dismantling of the cell. Furthermore, Aβ(17-42) has been shown to moderately activate c-Jun N-terminal kinase (JNK), a stress-activated protein kinase. The activation of the JNK pathway is an early and important event in Aβ(17-42)-induced cell death. oup.com
The toxic effects of Aβ(17-42) are comparable in potency to other well-characterized neurotoxic amyloid beta fragments, such as Aβ(1-42) and Aβ(25-35). oup.com This underscores the significant contribution of this p3 peptide to the neuronal loss that is a hallmark of Alzheimer's disease.
Synaptic Dysfunction and Loss
Synaptic dysfunction and loss are early and critical events in the progression of Alzheimer's disease, and they correlate strongly with cognitive decline. mdpi.comfrontiersin.org Soluble oligomeric forms of amyloid beta are believed to be the primary drivers of this synaptic pathology. mdpi.com These oligomers can disrupt synaptic plasticity, the cellular mechanism underlying learning and memory, by interfering with long-term potentiation (LTP) and enhancing long-term depression (LTD). frontiersin.orgfrontiersin.org
Amyloid beta oligomers can directly or indirectly interact with various synaptic proteins and receptors, leading to a cascade of detrimental events. mdpi.comfrontiersin.org For example, they can disrupt the function of glutamate (B1630785) receptors, such as NMDA and AMPA receptors, leading to dysregulation of calcium homeostasis and subsequent synaptic damage. frontiersin.orgfrontiersin.org The aberrant activation of calcium-dependent signaling pathways, such as the calcineurin-NFAT pathway, by soluble amyloid beta oligomers can lead to the destabilization of AMPA receptors and dendritic spine loss. frontiersin.orgnih.gov
Dendritic Degeneration
In addition to synaptic loss, amyloid beta-protein (17-42) and other amyloid beta species contribute to the degeneration of dendrites, the branched projections of a neuron that receive signals from other neurons. This dendritic degeneration manifests as a simplification of the dendritic arbor and the formation of neuritic dystrophies, which are abnormal, swollen neuronal processes often found surrounding amyloid plaques. nih.govpnas.org
Soluble amyloid beta oligomers are thought to be a key driver of these degenerative changes. nih.gov As previously mentioned, the activation of the calcium-dependent phosphatase calcineurin by amyloid beta oligomers plays a crucial role in this process. nih.gov The activation of the calcineurin-NFAT signaling pathway, even in the absence of amyloid beta, has been shown to be sufficient to produce dendritic simplification and the formation of dystrophic neurites. nih.gov
The process of fibrillization of amyloid beta peptides also appears to be critical to their neurotoxic effects. In vitro studies have shown that spontaneously fibrillizing amyloid-β 1–42 can cause neurite beading and fragmentation, leading to the degeneration of neurites. plos.org This suggests that the active process of amyloid beta aggregation is a key contributor to the observed dendritic pathology.
Interactive Data Tables
Table 1: Effects of Amyloid beta-protein (17-42) on Cellular Processes
| Cellular Process | Key Findings |
| Mitochondrial Dynamics | Induces an imbalance of fission and fusion, leading to mitochondrial fragmentation and abnormal distribution. nih.govpnas.org |
| Decreases levels of fusion proteins (OPA1, DLP1) and increases levels of fission protein (Fis1). pnas.orgnih.gov | |
| Oxidative Stress | Induces the production of reactive oxygen species (ROS). nih.gov |
| The methionine residue at position 35 is critical for oxidative stress induction. nih.govresearchgate.net | |
| Endoplasmic Reticulum Stress | Activates the ER stress response factor XBP1. oup.com |
| ER stress can, in turn, promote the production of amyloid beta peptides. nih.govresearchgate.net | |
| Protein Trafficking and Degradation | Perturbs the intracellular trafficking of APP and secretases. nih.gov |
| Disrupts lysosomal degradation of amyloid beta. nih.govscientificarchives.com | |
| Neuronal Cell Death | Induces apoptosis through the activation of caspase-8 and caspase-3. oup.com |
| Activates the JNK signaling pathway. oup.com | |
| Synaptic Function | Impairs synaptic plasticity (LTP and LTD). frontiersin.orgfrontiersin.org |
| Reduces levels of synaptic proteins like synaptophysin and PSD-95. frontiersin.orgresearchgate.net | |
| Dendritic Integrity | Causes dendritic simplification and the formation of neuritic dystrophies. nih.gov |
| The fibrillization process contributes to neurite degeneration. plos.org |
Altered Neuronal Excitability and Action Potential Generation
Amyloid beta-protein (17-42), a significant fragment of the larger amyloid-beta peptides, contributes to neuronal dysfunction by directly altering the intrinsic electrical properties of neurons. Research indicates that accumulation of amyloid beta peptides, including the pathogenic Aβ42 which encompasses the 17-42 sequence, leads to a state of neuronal hyperexcitability. nih.govnih.govjneurosci.org This aberrant increase in neuronal firing is a key early event in the pathological cascade of Alzheimer's disease. nih.gov
One of the primary mechanisms underlying this hyperexcitability is the modulation of ion channel function. Studies have shown that intracellular accumulation of Aβ42 results in an increased spike discharge and a broadening of the action potential waveform. nih.gov This is achieved through the downregulation of A-type potassium (K+) currents, which are crucial for repolarizing the membrane potential after an action potential and for regulating the firing frequency. nih.govpnas.org The inhibition of these fast-inactivating K+ channels reduces the threshold current required to elicit an action potential, thereby making the neuron more susceptible to firing. pnas.org Furthermore, some evidence suggests that Aβ peptides can modulate voltage-gated sodium channels, which could also contribute to changes in neuronal excitability. mdpi.com This enhanced intrinsic excitability disrupts the normal patterns of neural network activity and is thought to contribute to the cognitive deficits observed in early Alzheimer's disease. jneurosci.org
| Key Finding | Mechanism | Consequence |
| Increased Neuronal Firing | Downregulation of A-type K+ currents | Increased spike discharge, action potential broadening |
| Lowered Action Potential Threshold | Inhibition of fast-inactivating K+ channels | Neuronal hyperexcitability |
| Altered Network Activity | Modulation of voltage-gated sodium channels | Disruption of normal signaling patterns |
Excitotoxicity Pathways (e.g., Glutamate)
The neurotoxicity of Amyloid beta-protein (17-42) is closely linked to the induction of excitotoxicity, a pathological process by which excessive stimulation of glutamate receptors leads to neuronal injury and death. nih.govnih.gov Aβ oligomers disrupt the delicate balance of glutamate signaling in the synapse through several mechanisms.
A primary mechanism is the impairment of glutamate clearance from the synaptic cleft. nih.govnih.gov Aβ has been shown to block neuronal glutamate uptake, leading to elevated concentrations of this excitatory neurotransmitter in the synapse. nih.gov This is compounded by the finding that Aβ can stimulate astrocytes to release glutamate. pnas.org This astrocytic glutamate release is a calcium-dependent process and can be triggered by Aβ's interaction with specific receptors on the astrocyte surface. pnas.org
The resulting excess extracellular glutamate over-activates glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov Pathological Aβ levels appear to preferentially target extrasynaptically located NMDA receptors. nih.gov Activation of these extrasynaptic NMDA receptors leads to a massive influx of calcium ions (Ca2+) into the neuron. nih.gov This uncontrolled rise in intracellular calcium triggers a cascade of neurotoxic events, including the activation of enzymes that degrade cellular components, the generation of reactive oxygen species, and ultimately, synaptic loss and neuronal death. nih.gov
| Pathological Event | Mediated by Aβ (17-42) | Key Receptor Involved | Resulting Cellular Effect |
| Increased Synaptic Glutamate | Inhibition of neuronal glutamate uptake | - | Prolonged receptor stimulation |
| Astrocytic Glutamate Release | Stimulation of astrocytes | α7 nicotinic acetylcholine (B1216132) receptors | Increased extrasynaptic glutamate |
| Neuronal Calcium Overload | Over-activation of extrasynaptic NMDA receptors | NMDA Receptors (NR2B subtype) | Activation of cell death pathways |
| Synaptic Loss | Excitotoxic cascade | NMDA Receptors | Impaired neuronal communication |
Aβ-Binding Receptors and Downstream Signaling
Interaction with Nicotinic Acetylcholine Receptors (nAChR), e.g., α7 nAChR
The alpha7 nicotinic acetylcholine receptor (α7 nAChR) has been identified as a key high-affinity binding site for amyloid-beta peptides. pnas.orgmdpi.com This interaction is critical in mediating many of the downstream pathological effects of Aβ. The Aβ peptide, including its toxic fragments, can be co-immunoprecipitated with α7 nAChRs from the brains of Alzheimer's disease patients, indicating a close physical proximity and interaction in a pathological context. mdpi.com
Binding of Aβ to the α7 nAChR can have several functional consequences. It can act as an agonist, directly activating the receptor and leading to downstream signaling events. nih.govnih.gov For instance, the Aβ-induced release of glutamate from astrocytes is mediated by the activation of α7 nAChRs. pnas.org This interaction triggers calcium influx into the astrocytes, which in turn stimulates the release of glutamate, contributing to excitotoxicity. pnas.org The binding site for Aβ on the α7 nAChR is thought to be at the interface between two receptor subunits, involving residues in the "loop C" region, which is also critical for acetylcholine binding. mdpi.com This interaction can lead to aberrant receptor activation and contribute to the neuronal hyperexcitability and synaptic dysfunction seen in Alzheimer's disease. jneurosci.orgnih.gov
Activation of Intracellular Signal Transduction Cascades (e.g., MAPK/ERK, CaMKII, PI3K)
The binding of Amyloid beta-protein (17-42) to surface receptors like the α7 nAChR initiates a cascade of intracellular signaling events that contribute to neurotoxicity. nih.gov One of the prominent pathways activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Chronic activation of the ERK MAPK cascade via the Aβ-α7 nAChR interaction can paradoxically lead to a downregulation of key signaling components like ERK2 and reduced phosphorylation of downstream targets such as the cAMP-regulatory element binding (CREB) protein, which is vital for learning and memory. nih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical signaling cascade for neuronal survival and metabolism, is also significantly impacted by Aβ. nih.govomicsonline.org Aβ oligomers can inhibit the PI3K pathway, thereby promoting apoptosis and neuronal death. omicsonline.org This inhibition can occur at different levels, including the disruption of the activation of Akt. molbiolcell.org
Furthermore, the excitotoxic influx of calcium resulting from Aβ's effects on glutamate signaling leads to the activation of calcium-dependent enzymes, such as Calcium/calmodulin-dependent protein kinase II (CaMKII). mdpi.com While CaMKII is essential for normal synaptic plasticity, its aberrant and sustained activation under excitotoxic conditions contributes to synaptic dysfunction and cell death pathways. mdpi.com
| Signaling Pathway | Effect of Aβ (17-42) Interaction | Downstream Consequence |
| MAPK/ERK | Chronic activation via α7 nAChR | Downregulation of ERK2, decreased CREB phosphorylation |
| PI3K/Akt | Inhibition of the pathway | Reduced neuronal survival, promotion of apoptosis |
| CaMKII | Aberrant activation due to Ca2+ overload | Synaptic dysfunction, activation of cell death pathways |
Interplay with Insulin Receptor Redistribution
A growing body of evidence highlights a significant interplay between amyloid-beta and brain insulin signaling, leading to a state often referred to as "type 3 diabetes". molbiolcell.org Aβ peptides can directly interfere with insulin receptors (IRs), causing their downregulation through internalization or desensitization. frontiersin.org This disrupts the brain's ability to respond to insulin, which is crucial for neuronal survival, energy metabolism, and synaptic plasticity.
Specifically, exposure of astrocytes to Aβ can impair insulin-induced phosphorylation of the insulin receptor, even if the total receptor levels are increased in an acute setting. aginganddisease.org In chronic conditions, however, IR levels may decrease. aginganddisease.org This impairment of the insulin signaling cascade is particularly detrimental as it affects the downstream PI3K/Akt pathway, which is a point of convergence for both survival signals and Aβ-induced toxicity. molbiolcell.orgfrontiersin.org The Aβ-induced inhibition of the PI3K/Akt pathway exacerbates insulin resistance. molbiolcell.org This disruption in insulin signaling not only impairs glucose metabolism in neurons but also compromises the neuroprotective functions of insulin, thereby contributing to the progression of neurodegeneration. frontiersin.org
Interactions of Amyloid Beta Protein 17 42 with Other Biomolecules and Components
Protein-Protein Interactions Modulating Aggregation and Toxicity
The aggregation and toxicity of Amyloid beta-protein (17-42) are significantly influenced by its interactions with a variety of other proteins within the cellular environment. These interactions can either promote or inhibit the formation of amyloid plaques, the hallmark of Alzheimer's disease.
Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation. In the context of Amyloid beta-protein (17-42), certain chaperones play a important role in modulating its aggregation process.
αB-crystallin: This small heat shock protein has been shown to interact with Aβ peptides. nih.govresearchgate.net Studies have demonstrated that αB-crystallin can bind to Aβ and inhibit the proliferation of fibrils. mdpi.com Molecular dynamics simulations suggest that the interaction between the α-crystallin domain (ACD) and Aβ(17-42) is primarily electrostatic. nih.govplos.org While the binding to Aβ monomers is relatively weak and transient, the interaction with Aβ oligomers is more stable. nih.govplos.org This suggests that αB-crystallin may preferentially target small amyloid oligomers, potentially optimizing its protective function. plos.org
Lysozyme: Human lysozyme has also been identified as an inhibitor of Aβ aggregation. nih.govresearchgate.net In vitro studies have shown that lysozyme can inhibit the aggregation of Aβ(17-42) by binding to it during the early stages of fibrillation. nih.gov Molecular simulations indicate that lysozyme, particularly its arginine residues, binds strongly to Aβ(17-42) monomers, forming stable complexes. nih.govplos.org This interaction is thought to compete with inter-peptide interactions, thereby hindering the aggregation process. nih.govplos.org
Table 1: Interaction of Amyloid beta-protein (17-42) with Chaperone Proteins
| Chaperone Protein | Type of Interaction | Effect on Aβ(17-42) Aggregation | Key Findings |
|---|---|---|---|
| αB-crystallin | Primarily electrostatic | Inhibition of fibril proliferation | Binds preferentially to Aβ oligomers over monomers, forming more stable complexes with oligomers. nih.govmdpi.complos.org |
| Lysozyme | Strong binding, involving arginine residues | Inhibition of aggregation | Forms stable complexes with Aβ monomers, competing with self-aggregation. nih.govplos.orgnih.gov |
Amyloid beta-protein (17-42) can also interact with other proteins that are themselves prone to forming amyloid structures. These cross-interactions can have complex effects on the aggregation process.
The tau protein, which forms neurofibrillary tangles in Alzheimer's disease, has been shown to interact with Aβ peptides. While much of the research focuses on the full-length Aβ(1-42), the principles of β-sheet-driven aggregation are relevant. The aggregation of Aβ is thought to accelerate the fibrillar aggregation of Tau. bmbreports.org Computational models suggest that the amyloid core of Aβ can form intermolecular β-sheet interactions with specific regions of the tau protein. mdpi.com This cross-seeding could promote the formation of mixed aggregates and contribute to the synergistic pathology observed in Alzheimer's disease. mdpi.com
Several other amyloidogenic and related proteins have been found to interact with Aβ peptides, often with inhibitory effects on aggregation.
Transthyretin (TTR): TTR is a transport protein that has been shown to bind to Aβ and prevent its aggregation. pnas.orgtandfonline.com Studies have shown that both human and murine TTR can bind to Aβ aggregates and monomers. pnas.org The interaction between TTR and Aβ is thought to sequester Aβ monomers, preventing them from forming the β-sheet structures necessary for aggregation. jneurosci.org
Cystatin C: This cysteine protease inhibitor co-localizes with Aβ in amyloid plaques. nih.govoup.com In vitro studies have demonstrated that Cystatin C can bind to Aβ and inhibit its fibril formation and oligomerization in a concentration-dependent manner. nih.gov This interaction is believed to be protective, and reduced levels of Cystatin C may be associated with increased Aβ deposition. archivesofmedicalscience.com
Apolipoprotein A1 (ApoA1): ApoA1, a major component of high-density lipoprotein, has been shown to interact directly with the amyloid precursor protein (APP) and Aβ. nih.govacs.org This interaction is specific and leads to the inhibition of Aβ's β-sheet formation and a reduction in its cytotoxicity. nih.govacs.org Molecular dynamics simulations have also been used to study the interaction between discoidal apoA-I-HDL and Aβ(17-42). frontiersin.org
Table 2: Cross-Interactions of Amyloid beta-protein (17-42) with Other Amyloidogenic Proteins
| Interacting Protein | Effect on Aβ(17-42) Aggregation | Mechanism of Interaction |
|---|---|---|
| Tau Protein | Potential for co-aggregation | Cross-seeding through intermolecular β-sheet formation. mdpi.com |
| Transthyretin (TTR) | Inhibition | Sequesters Aβ monomers, preventing β-sheet formation. pnas.orgjneurosci.org |
| Cystatin C | Inhibition | Binds to Aβ, inhibiting fibril formation and oligomerization. nih.gov |
| Apolipoprotein A1 (ApoA1) | Inhibition | Binds to Aβ, inhibiting β-sheet formation and reducing cytotoxicity. nih.govacs.org |
Proteases, enzymes that break down proteins, can also modulate the levels and aggregation of Amyloid beta-protein (17-42).
Cathepsin D: This lysosomal aspartic protease is involved in the degradation of Aβ peptides. thno.org Interestingly, while Cathepsin D can degrade Aβ, the p3 fragment (Aβ 17-42) has been identified as a potent competitive inhibitor of this enzyme. nih.gov This suggests a complex feedback mechanism where the product of α-secretase cleavage can inhibit one of the key enzymes responsible for Aβ clearance. The potent inhibition by Aβ(17-42) may have implications for the accumulation of other Cathepsin D substrates, including the tau protein. nih.gov
Cross-Interactions with Other Amyloidogenic Proteins
Interaction with Lipid Bilayers and Cell Membranes
The interaction of Amyloid beta-protein (17-42) with cell membranes is a critical aspect of its toxicity. These interactions can lead to membrane disruption and cellular dysfunction.
The p3 peptide (Aβ 17-42) has been shown to have strong interactions with lipid bilayers, particularly those containing anionic lipids. nih.gov Molecular dynamics simulations have revealed that electrostatic interactions are the primary driving force for the adsorption of the p3 pentamer onto the membrane surface. nih.gov This initial electrostatic attraction facilitates subsequent hydrophobic interactions between the C-terminus of the peptide and the lipid tails. nih.gov
This interaction with the lipid bilayer can induce conformational changes in the Aβ peptide, often leading to an increase in β-sheet content. nih.gov The presence of certain lipids, such as cholesterol and gangliosides, within membrane rafts may play a role in fostering peptide aggregation at the membrane surface. mdpi.com The binding of Aβ(17-42) to the membrane can lead to significant structural changes in the lipid bilayer itself. researchgate.net Ultimately, these interactions can disrupt membrane integrity, leading to increased permeability to ions and potentially the formation of pore-like structures, contributing to cellular toxicity. nih.govportlandpress.com
Adsorption and Orientation at Membrane Surfaces
The interaction between Amyloid beta-protein (17-42) (p3) and cell membranes is a critical aspect of amyloid pathology. nih.gov Molecular dynamics simulations have been employed to investigate the adsorption, orientation, and surface interaction of p3 pentamers with lipid bilayers. nih.govnih.gov
When interacting with a membrane surface, the p3 pentamer adsorbs onto the lipid bilayer. The orientation of this adsorption is not random; it preferentially occurs with the C-terminal β-strands facing toward the bilayer surface. nih.gov This specific orientation is the result of a complex balance of competing interactions involving the p3 peptide, the lipid bilayer, and surrounding ions. nih.govnih.gov The primary driving forces for the initial association are attributed to electrostatic interactions and dehydration effects. mdpi.com On zwitterionic (neutral) bilayers, however, no strong preferential orientation or robust adsorption is observed, suggesting the peptide is more likely to translocate to other membrane regions. nih.gov
Influence of Metal Ions
Abnormal interactions with metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe³⁺), are implicated in the precipitation and toxicity of amyloid peptides. acs.org These ions can significantly alter the aggregation pathways and redox properties of the peptide.
Metal ions are potent modulators of Amyloid beta-protein (17-42) aggregation. Both Cu²⁺ and Zn²⁺ have been shown to accelerate the aggregation process by shortening or eliminating the lag phase typically associated with fibrillization. nih.gov
The presence of metal ions can alter the morphology of the resulting aggregates. acs.org For instance, co-incubation of Aβ with Cu²⁺, Zn²⁺, and Fe³⁺ leads to significantly altered aggregate structures. acs.org High concentrations of copper and zinc often prevent the formation of well-ordered fibrils, instead promoting the formation of amorphous, nonfibrillar precipitates. acs.orgnih.gov Studies have shown that metal ions like zinc and copper can increase the stability of Aβ oligomers while simultaneously reducing the stability of mature Aβ fibrils. researchgate.net
One proposed mechanism suggests that metal ions bind to the N-terminal region of the Aβ monomer, forming a dynamic, partially compact complex that is incapable of aggregation. nih.gov This effectively reduces the pool of available monomers for incorporation into growing fibrils, thereby delaying fibril-end elongation. nih.gov
| Metal Ion | Effect on Aggregation Kinetics | Resulting Aggregate Morphology | Additional Notes |
|---|---|---|---|
| Copper (Cu²⁺) | Accelerates aggregation, can eliminate lag phase. nih.gov | Promotes amorphous aggregates, can inhibit fibril formation at higher concentrations. nih.gov | Can catalyze the formation of toxic, soluble oligomers. acs.org |
| Zinc (Zn²⁺) | Accelerates aggregation. nih.gov | Induces nonfibrillar, amorphous aggregates, even at low concentrations. acs.org Can destabilize fibril structures more effectively than copper. researchgate.net | May play a protective role against copper-induced toxicity. mdpi.com |
| Iron (Fe³⁺) | Promotes aggregation. acs.org | Contributes to altered aggregate morphology when co-incubated with other metals. acs.org | Sequential addition of Zn²⁺ or Cu²⁺ can change the conformation of Fe³⁺-induced aggregates. acs.org |
The interaction between amyloid peptides and redox-active metal ions like Cu²⁺ and Fe³⁺ is a significant source of oxidative stress. nih.gov The binding of these metals to the peptide results in metalloprotein complexes that are redox-active. rsc.org
These complexes can catalyze the production of reactive oxygen species (ROS) through Fenton-like reactions. mdpi.com This redox activity is considered a key factor in amyloid-associated neurotoxicity. acs.orgnih.gov For example, the Cu(II)-Aβ complex can undergo reduction to Cu(I)-Aβ, which then reacts with molecular oxygen to produce superoxide radicals and hydrogen peroxide, contributing to oxidative damage in the cellular environment. rsc.orgdtu.dk The formation of these metal-peptide complexes and their subsequent redox cycling underscores the critical role of metal dyshomeostasis in the pathogenic cascade involving amyloid peptides. mdpi.comnih.gov
Therapeutic Strategies and Research Directions Targeting Amyloid Beta Protein 17 42 Pathology
Anti-Aggregation and Disaggregation Approaches
Therapeutic strategies aimed at preventing the aggregation of Amyloid beta-protein (17-42) and related peptides, or disaggregating existing plaques, represent a primary avenue of research. These approaches focus on interfering with the molecular processes that lead to the formation of toxic oligomers and fibrils.
Inhibition of Amyloid beta-protein (17-42) Oligomerization
The initial assembly of Aβ monomers into soluble oligomers is widely considered a critical pathological event, as these smaller aggregates are thought to be more neurotoxic than mature fibrils. nih.gov Consequently, inhibiting this oligomerization step is a key therapeutic goal. Research has identified various compounds that can interfere with this process. For instance, certain naturally occurring molecules like curcumin (B1669340) and resveratrol (B1683913) have been shown to bind to the N-terminal region (residues 5-20) of Aβ42 monomers. nih.gov This interaction effectively "caps" the oligomers that are formed, limiting their height and potentially preventing their progression into larger, more toxic species. nih.gov Other studies have highlighted compounds like Sclerotiorin (SCL), a natural product that perturbs the early stages of fibrillar assembly, leading to the stabilization of small Aβ42 oligomeric structures that have a low propensity to form larger aggregates. frontiersin.org N-methylated peptides have also been designed as potent inhibitors of the cytotoxic self-assembly of Aβ peptides. pharmakure.com These agents are designed to bind to self-recognition elements within the Aβ sequence, but due to the N-methylation, they prevent the hydrogen bond formation necessary for the growth of β-sheets, thereby halting aggregation. pharmakure.com
Small Molecule Inhibitors
A wide range of small molecules, both natural and synthetic, have been investigated for their ability to inhibit the aggregation of Aβ peptides, including fragments like Aβ(17-42) which contain the critical central hydrophobic core (residues 17-21) essential for fibrillogenesis. nih.govpharmakure.com These inhibitors can act through various mechanisms, such as binding to hydrophobic grooves on the peptide surface, remodeling oligomers into off-pathway, non-toxic species, or destabilizing pre-formed fibrils. frontiersin.org
Computational and experimental studies have explored how these molecules interact with Aβ. Molecular docking and dynamics simulations on the Aβ(17-42) fragment have been used to assess the anti-aggregation potency of compounds. frontiersin.orgnih.gov For example, studies have shown that molecules like Tanshinones can bind to the N-terminal region of Aβ42 fibrils, leading to a reduction in β-sheet content and destabilization of the fibril structure. frontiersin.org Similarly, Rosmarinic acid has been shown to inhibit fibril formation and destabilize pre-formed fibrils, with nuclear magnetic resonance (NMR) studies indicating its aromatic groups are key to the interaction with Aβ42 oligomers. frontiersin.org
Interactive Data Table: Small Molecule Inhibitors of Aβ Aggregation
| Compound | Proposed Mechanism of Action | Target Aβ Species |
|---|---|---|
| Curcumin | Binds to the N-terminus of Aβ42, capping oligomer growth. nih.gov Interacts with the central hydrophobic core. nih.gov | Monomers, Oligomers |
| Resveratrol | Binds to the N-terminus of Aβ42, capping oligomer growth. nih.gov | Monomers, Oligomers |
| Sulindac (B1681787) Sulfide | Interacts weakly across the Aβ42 sequence; may bind to the β-sheet structure within fibrils. nih.gov Also acts as a γ-secretase modulator. nih.govacs.org | Fibrils |
| Indomethacin | Exhibits very weak interactions with Aβ42. nih.gov Also acts as a γ-secretase modulator. nih.govacs.org | Monomers |
| Brazilin | Inhibits fibrillogenesis and remodels existing fibrils into structurally distinct, non-toxic aggregates. frontiersin.orgmdpi.com | Monomers, Fibrils |
| Sclerotiorin (SCL) | Stabilizes small oligomers, preventing their conversion into fibrillar aggregates. frontiersin.org | Monomers, Oligomers |
| Rosmarinic Acid (RA) | Inhibits fibril formation and destabilizes pre-formed fibrils by binding to oligomers. frontiersin.org | Oligomers, Fibrils |
| Gallic Acid (GA) | Inhibits the conformational conversion of Aβ42 to β-sheet structures and disaggregates pre-formed fibrils. frontiersin.org | Monomers, Fibrils |
Immunotherapeutic Strategies
Immunotherapy, which uses the body's own immune system to target specific molecules, has become a major focus of therapeutic development. These strategies are broadly divided into active and passive immunization. nih.govnih.gov
Active Immunization Approaches
Active immunization involves administering an antigen (in this case, a form of the Aβ peptide or a fragment thereof) to stimulate the host's immune system to produce its own antibodies. nih.gov The first-generation vaccine, AN1792, used the full-length aggregated Aβ42 peptide. d-nb.info While a clinical trial was halted due to adverse effects, post-mortem analysis provided proof-of-concept that the approach could lead to the clearance of amyloid plaques. nih.govdovepress.com
Subsequent research has focused on developing second-generation vaccines with improved safety profiles. nih.gov These newer candidates often use shorter N-terminal fragments of the Aβ peptide, such as Aβ1-6 (Amilomotide/CAD106) or Aβ1-14 (UB-311), as B-cell epitopes. springermedizin.demdpi.com The goal is to generate a targeted antibody response against the Aβ peptide without activating a potentially harmful T-cell inflammatory response. nih.govmdpi.com DNA-based immunization, using DNA that encodes for Aβ1-42, is another approach being studied to induce a specific and controlled anti-Aβ antibody response. nih.govdovepress.com
Passive Immunotherapy with Monoclonal Antibodies
Passive immunotherapy involves the direct administration of externally produced monoclonal antibodies that are specific to a particular target or epitope on the Aβ peptide. nih.gov This approach allows for precise control over antibody specificity and concentration but typically requires repeated infusions. nih.gov
Numerous monoclonal antibodies have been developed, each targeting different forms (monomers, oligomers, fibrils) and regions of the Aβ peptide. nih.gov For instance, some antibodies are designed to recognize linear epitopes, such as the N-terminal or central regions of the peptide, while others recognize "conformational epitopes" that are present only when the peptide is aggregated into oligomers or fibrils. nih.gov Research has shown that antibodies targeting the N-terminal regions of Aβ are particularly effective at invoking plaque clearance. pnas.org The antibody's isotype (e.g., IgG1, IgG2a) is also a critical factor, as it influences the antibody's ability to engage with microglial cells via Fc receptors to clear plaques. pnas.org
Interactive Data Table: Monoclonal Antibodies Targeting Aβ
| Antibody | Target Epitope/Region | Aβ Form Recognized |
|---|---|---|
| Solanezumab | Mid-domain of Aβ (residues 13-28). waocp.com | Soluble monomers. nih.gov |
| Lecanemab | Soluble aggregated Aβ. springermedizin.de | Oligomers, Protofibrils, Fibrils. springermedizin.de |
| Donanemab | Pyroglutamate form of Aβ (pE3-42) aggregated in plaques. mdpi.com | Insoluble fibrils (plaques). springermedizin.demdpi.com |
| Ponezumab | C-terminus of Aβ (residues 33-40). waocp.com | N/A |
| mOC Antibodies | Various conformational and linear epitopes, some within the 17-22 region. nih.gov | Preferentially recognize amyloid aggregates (oligomers, fibrils) over monomers. nih.gov |
Modulating Amyloid Precursor Protein Processing for Aβ Reduction
A foundational therapeutic strategy is to reduce the initial production of amyloidogenic Aβ peptides by modulating the enzymatic processing of the Amyloid Precursor Protein (APP). nih.govnih.gov APP can be cleaved by a set of enzymes called secretases via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. mdpi.comaginganddisease.org Therapeutic approaches aim to shift APP processing from the amyloidogenic toward the non-amyloidogenic pathway. nih.gov
In the amyloidogenic pathway, APP is first cleaved by β-secretase (also known as BACE1) and then by γ-secretase, a multi-protein complex. acs.orgaginganddisease.org This sequential cleavage releases Aβ peptides of various lengths, including the highly aggregation-prone Aβ42. mdpi.compnas.org Therefore, two primary strategies are the inhibition of β-secretase or the inhibition/modulation of γ-secretase. nih.govoaepublish.com
β-secretase (BACE1) inhibitors aim to block the first step in the amyloidogenic cascade, thereby preventing the generation of all Aβ species. nih.govoaepublish.com
γ-secretase modulators (GSMs) , such as certain non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac sulfide, represent a more nuanced approach. nih.govpnas.org Instead of inhibiting the enzyme completely, which can interfere with the processing of other important substrates, GSMs subtly alter the site of γ-secretase cleavage. pnas.org This shifts the production away from the longer, toxic Aβ42 towards shorter, less amyloidogenic forms like Aβ38. pnas.org
Conversely, the non-amyloidogenic pathway is initiated by α-secretase, which cleaves APP within the Aβ domain. europeanreview.org This action not only precludes the formation of the Aβ peptide but also produces a soluble fragment known as sAPPα, which has neuroprotective properties. europeanreview.org Therefore, a third strategy is the activation of α-secretase . nih.goveuropeanreview.org Certain signaling pathways, such as those involving protein kinase C (PKC), can stimulate α-secretase activity. europeanreview.org Phorbol esters, which are potent PKC activators, have been shown to robustly promote the α-secretase pathway, thereby increasing sAPPα production and reducing Aβ generation. europeanreview.org
Targeting Amyloid beta-protein (17-42) Receptor Interactions and Signaling
The interaction of amyloid-beta peptides with neuronal receptors is a key mechanism of their toxicity. While much of the research has focused on Aβ(1-42), the binding of Aβ(17-42) to cell surface receptors and the subsequent activation of intracellular signaling cascades are also areas of investigation.
A variety of receptors have been identified as binding partners for different forms of Aβ, including oligomers and fibrils. These include the cellular prion protein (PrPc), ephrin type-B receptor 2 (EphB2), and α7 nicotinic acetylcholine (B1216132) receptors (α7nAChRs). spandidos-publications.com The specific affinity and downstream consequences of Aβ(17-42) binding to these or other receptors are yet to be fully elucidated. Understanding these interactions could pave the way for the development of receptor antagonists or other molecules that block the toxic signaling initiated by Aβ(17-42).
Strategies Inspired by Natural Protein Interactions
The human body possesses natural defense mechanisms against protein aggregation, including molecular chaperones that can interact with amyloidogenic peptides and inhibit their assembly into toxic species.
Studies utilizing molecular dynamics simulations have provided insights into the interactions between Aβ(17-42) and natural inhibitor proteins like αB-crystallin and lysozyme. plos.org These studies reveal that both proteins can bind to Aβ(17-42) peptides, thereby competing with inter-peptide interactions that lead to aggregation. plos.org
The binding dynamics, however, differ between the two inhibitor proteins. The interaction between αB-crystallin and monomeric Aβ(17-42) is transient and dominated by electrostatic forces. plos.org In contrast, lysozyme, with its high local density of arginine residues, forms more stable complexes with Aβ(17-42) monomers. plos.org These findings offer a blueprint for designing novel therapeutic peptides or small molecules that mimic the binding surfaces of these natural inhibitors to prevent the aggregation of Aβ(17-42). plos.org
| Natural Inhibitor Protein | Aβ(17-42) Binding Characteristics | Potential Therapeutic Inspiration |
| αB-crystallin | Transient, electrostatically driven binding to monomeric Aβ(17-42). plos.org | Development of molecules that mimic the heterogeneous surface of αB-crystallin to disrupt early oligomerization. |
| Lysozyme | Stable complex formation with monomeric Aβ(17-42) due to high density of arginine residues. plos.org | Design of arginine-rich peptides or peptidomimetics to sequester Aβ(17-42) monomers. |
Addressing Downstream Cellular Toxicity
Beyond preventing its formation and aggregation, therapeutic strategies also aim to counteract the cellular damage induced by Aβ(17-42).
A significant body of evidence suggests that amyloid-beta peptides induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.govnih.gov Aβ(17-42) has been shown to induce mitochondrial toxicity. nih.gov
The methionine residue at position 35 of the amyloid-beta peptide, which is present in Aβ(17-42), is thought to be critical for its associated oxidative stress and toxicity. nih.gov The sulfur-containing side chain of methionine can be readily oxidized, potentially leading to the generation of free radicals that can damage cellular components such as lipids, proteins, and nucleic acids. frontiersin.org This can lead to lipid peroxidation of membranes and the impairment of ion-motive ATPases and glucose and glutamate (B1630785) transporters. frontiersin.org
Antioxidant compounds that can quench ROS and mitigate oxidative damage are therefore being investigated as a potential therapeutic strategy. imrpress.com By neutralizing the free radicals generated in the presence of Aβ(17-42), antioxidants could help to preserve cellular function and prevent downstream neurodegenerative processes.
Anti-Inflammatory Approaches
Neuroinflammation is a significant factor in the neurodegenerative pathways of Alzheimer's disease, and amyloid-beta (Aβ) peptides are known to trigger these inflammatory responses. mdpi.com In the brain, the accumulation of Aβ can activate microglia and astrocytes, which are key players in neuroinflammation. mdpi.com This activation leads to the release of various inflammatory mediators, including cytokines and chemokines, which contribute to synaptic dysfunction and neuronal death. mdpi.comnih.gov Specifically, exposure of microglia to pre-aggregated Aβ1-42 has been shown to increase the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Consequently, targeting this inflammatory cascade is a key therapeutic strategy.
One of the primary anti-inflammatory approaches involves the use of non-steroidal anti-inflammatory drugs (NSAIDs). oup.com Epidemiological studies have suggested that long-term use of NSAIDs is associated with a reduced risk of developing Alzheimer's disease. jci.orgjneurosci.org The therapeutic benefits of NSAIDs are linked to the reduction of Aβ generation and neuroinflammation. frontiersin.org Research in animal models has shown that certain NSAIDs can decrease Aβ levels, the size of amyloid plaques, and microglial activation. frontiersin.orgjneurosci.org
Several NSAIDs have been investigated for their potential to mitigate Aβ-related pathology. A subset of these drugs, including ibuprofen (B1674241), indomethacin, and flurbiprofen, have been found to selectively lower the levels of the highly amyloidogenic Aβ42 species. jci.orgfrontiersin.org This effect is thought to occur through the modulation of γ-secretase, the enzyme involved in the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. jci.orgresearchgate.net
In addition to traditional NSAIDs, other compounds with anti-inflammatory properties have been explored. Peroxisome proliferator-activated receptor-γ (PPARγ) agonists, for instance, have been shown to inhibit the expression of proinflammatory genes. oup.comfrontiersin.org
Detailed research in transgenic mouse models of Alzheimer's disease has provided further insights into the effects of these anti-inflammatory agents.
Research Findings on Anti-Inflammatory Agents in APP Transgenic Mice
| Compound | Model | Key Findings |
| Ibuprofen | APPV717I Transgenic Mice | - Reduced the number of activated microglia and reactive astrocytes. oup.com- Decreased expression of proinflammatory enzymes COX-2 and iNOS. oup.com- Lowered β-secretase-1 (BACE1) mRNA and protein levels. oup.com- Reduced the total area and staining intensity of Aβ1-42-positive amyloid deposits. oup.com |
| Tg2576 Mice | - Selectively reduced SDS-soluble Aβ42 levels. jneurosci.org- Resulted in a 60% reduction of amyloid plaque load in the cortex. jneurosci.org- Caused a significant reduction in microglial activation. jneurosci.org | |
| Pioglitazone (B448) (PPARγ agonist) | APPV717I Transgenic Mice | - Reduced the number of activated microglia and reactive astrocytes. oup.com- Potently reduced microglial COX-2 expression and astrocytic iNOS expression. oup.com- Decreased β-secretase-1 (BACE1) mRNA and protein levels. oup.com- Significantly reduced total Aβ1-42-positive amyloid plaque area and staining intensity. oup.com- Achieved a 27% reduction in the levels of soluble Aβ1-42 peptide. oup.com |
These findings demonstrate that anti-inflammatory drugs can act to inhibit inflammatory responses in the brain and also negatively modulate the processes that lead to the formation of amyloid peptides. oup.com For example, a 7-day oral treatment with either pioglitazone or ibuprofen in 10-month-old APPV717I mice led to a reduction in activated microglia and reactive astrocytes in the hippocampus and cortex. oup.com This was accompanied by a decrease in the proinflammatory enzymes cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS). oup.com Parallel to these anti-inflammatory effects, both treatments also decreased levels of β-secretase-1 (BACE1), a key enzyme in the production of Aβ. oup.com This ultimately resulted in a significant reduction of Aβ1-42-positive amyloid deposits. oup.com Pioglitazone treatment, in particular, also led to a 27% reduction in soluble Aβ1-42 levels. oup.com
Amyloid Beta Protein 17 42 As a Biomarker and Diagnostic Tool
Relationship to Other Alzheimer's Disease Biomarkers
Total Tau and Phosphorylated Tau
The combination of amyloid-beta peptides with total tau (t-tau) and phosphorylated tau (p-tau) in CSF forms the cornerstone of biochemical diagnosis for Alzheimer's disease. nih.govaginganddisease.orgnih.gov The characteristic AD signature in CSF is low levels of Amyloid beta (1-42) (Aβ42) and high levels of t-tau and p-tau. nih.govoup.com This pattern reflects the sequestration of Aβ42 into amyloid plaques in the brain and concurrent neuronal injury and neurofibrillary tangle pathology, which leads to the release of tau proteins into the CSF. psychiatryonline.org
While direct studies focusing specifically on the Aβ(17-42) fragment in combination with tau are less common than for Aβ(1-42), the principles of their combined utility are based on the same pathological cascade. T-tau is considered a marker of general neuroaxonal injury, as its levels increase following neuronal damage in various conditions. psychiatryonline.organthem.com In contrast, p-tau, particularly isoforms like p-tau181, is more specific to the formation of neurofibrillary tangles, a core pathological hallmark of AD. psychiatryonline.orgresearchgate.net
The diagnostic power of these biomarkers is significantly enhanced when they are assessed as ratios, such as the p-tau/Aβ42 ratio. medrxiv.org This approach improves the discrimination between AD and other dementias by combining the measure of amyloid plaque pathology with tau pathology. medrxiv.org Research indicates that ratios like t-tau/Aβ42 and p-tau/Aβ42 show a stronger concordance with amyloid PET imaging results than CSF Aβ42 alone. medrxiv.org This highlights the synergistic value of combining amyloid and tau biomarkers to increase diagnostic certainty. psychiatryonline.org
The table below summarizes the typical changes in core CSF biomarkers across different dementia types, illustrating the distinct profile seen in Alzheimer's disease.
Table 1: Cerebrospinal Fluid (CSF) Biomarker Profiles in Various Dementias
| Dementia Type | Amyloid beta (1-42) Level | Total Tau (t-tau) Level | Phosphorylated Tau (p-tau) Level |
|---|---|---|---|
| Alzheimer's Disease (AD) | Low nih.govoup.com | High nih.govoup.com | High nih.govoup.com |
| Frontotemporal Dementia (FTD) | Normal nih.govoup.com | Low to Normal nih.govoup.com | Low to Normal nih.govoup.com |
| Dementia with Lewy Bodies (DLB) | Often Low/Abnormal nih.govoup.com | Normal to Slightly Elevated oup.com | Normal nih.govoup.com |
| Vascular Dementia (VaD) | Often Low/Abnormal nih.govoup.com | Normal to Slightly Elevated oup.com | Normal nih.govoup.com |
Neurogranin and Neurofilament Light
To further refine diagnostic accuracy and understand different aspects of neurodegeneration, researchers are investigating Amyloid beta-protein (17-42) in combination with markers of synaptic damage and axonal injury, such as Neurogranin (Ng) and Neurofilament Light (NfL).
Neurogranin (Ng) is a postsynaptic protein primarily located in the hippocampus and cerebral cortex, areas significantly affected in AD. nih.gov Its presence in the CSF is considered a specific marker of synaptic loss or dysfunction, a key early event in the progression of AD. embopress.orgimrpress.com Studies have shown that CSF Ng levels are elevated in AD patients, including in the early, mild cognitive impairment (MCI) stage, compared to healthy controls and other dementia types like frontotemporal dementia. nih.govembopress.orgimrpress.com The combination of Ng with amyloid markers, such as in the Aβ42/Ng ratio, has been shown to improve the discrimination between AD and FTLD. nih.gov This suggests that pairing a marker of amyloid pathology with a marker of synaptic degeneration can provide a more nuanced diagnostic picture. nih.gov
Neurofilament Light (NfL) is a protein component of the neuronal cytoskeleton. nih.gov Elevated levels of NfL in the CSF and blood are considered a general marker of axonal damage and neurodegeneration, as it is released following injury to large-caliber myelinated axons. nih.govtandfonline.com Unlike p-tau, elevated NfL is not specific to AD and can be seen in a wide range of neurological disorders, including frontotemporal dementia, vascular dementia, and amyotrophic lateral sclerosis. tandfonline.commdpi.com However, within the context of AD, NfL levels correlate with disease severity and the rate of cognitive decline and brain atrophy. usc.edu Interestingly, some research suggests that NfL reflects neurodegeneration that can be independent of amyloid pathology, whereas markers like t-tau and Ng are more closely associated with Aβ-dependent neurodegeneration. embopress.orgusc.edu Therefore, combining Aβ markers with NfL can help differentiate the underlying pathological processes, distinguishing general axonal injury from AD-specific synaptic and tau-related damage. nih.gov
The following table details the pathological significance and typical findings for these emerging biomarkers in the context of Alzheimer's disease.
Table 2: Pathological Correlation of Neurogranin and Neurofilament Light
| Biomarker | Pathological Correlate | Typical Finding in Alzheimer's Disease CSF | Diagnostic Utility with Aβ Markers |
|---|---|---|---|
| Neurogranin (Ng) | Synaptic degeneration/dysfunction embopress.orgimrpress.com | Increased nih.govembopress.org | Improves differentiation from other dementias (e.g., FTD); marker of early, specific AD pathology. nih.gov |
| Neurofilament Light (NfL) | General axonal damage/neurodegeneration nih.govtandfonline.com | Increased usc.edu | Marker of disease intensity and progression; may reflect neurodegeneration independent of amyloid pathology. embopress.orgusc.edu |
Methodological Approaches in Amyloid Beta Protein 17 42 Research
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools for investigating the molecular mechanisms of Amyloid beta-protein (17-42) aggregation. These in silico approaches provide atomic-level insights into the dynamic processes that are often difficult to capture through experimental methods alone.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of Amyloid beta-protein (17-42), MD simulations have been employed to explore its aggregation behavior, structural stability, and the key interactions driving fibril formation. plos.orgnih.gov
Researchers have utilized MD simulations to trace the entire aggregation process, from disordered monomers to metastable oligomers and eventually to protofilaments. plos.org These simulations have revealed that the structural stability of Aβ(17-42) oligomers increases with the number of monomers. nih.gov Hydrophobic interactions have been identified as a crucial factor in maintaining the structural integrity of these oligomers. nih.gov
Simulations have also pinpointed specific regions of the peptide that are critical for aggregation. The C-terminal hydrophobic segment (residues 30-42) is suggested to be more stable than the N-terminal segment (residues 17-21) and may act as a nucleation site for aggregation. nih.gov Key residues, such as Met35, are thought to initiate hydrophobic interactions, while pairs of glycine (B1666218) residues (Gly33-Gly33 and Gly37-Gly37) can form a stable "molecular notch" that facilitates the packing of β-sheets during the early stages of fibril formation. nih.gov Furthermore, salt bridges, like the one between D23 and K28, play a significant role in stabilizing the protofibril structure. tandfonline.comnih.gov
The insights gained from MD simulations are instrumental in understanding the conformational changes that Aβ(17-42) undergoes during aggregation. For instance, simulations have shown the conversion of disordered oligomers into U-shaped protofilaments through multiple kinetic pathways. plos.org This detailed understanding of the aggregation process at the molecular level can aid in the design of inhibitors that target specific stages of fibril formation. tandfonline.comnih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of Amyloid beta-protein (17-42)
| Finding | Significance | Reference(s) |
|---|---|---|
| Increased oligomer stability with more monomers | Highlights the cooperative nature of aggregation. | nih.gov |
| Hydrophobic interactions are key for stability | Suggests that targeting these interactions could inhibit aggregation. | nih.gov |
| C-terminal segment as a nucleation site | Identifies a critical region for initiating aggregation. | nih.gov |
| Specific residues (Met35, Gly33, Gly37) initiate and stabilize interactions | Provides specific targets for potential therapeutic interventions. | nih.gov |
| Salt bridge (D23-K28) stabilizes protofibrils | Reveals the importance of electrostatic interactions in fibril structure. | tandfonline.comnih.govmdpi.com |
| Conversion from disordered oligomers to U-shaped protofilaments | Elucidates the conformational changes during fibrillogenesis. | plos.org |
Molecular Mechanics Force Field (MMFF) Calculations
The accuracy of molecular dynamics simulations is heavily dependent on the underlying molecular mechanics force field (MMFF), which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. mdpi.com Several force fields have been developed and are commonly used for protein simulations, including various versions of AMBER, CHARMM, and GROMOS. mdpi.com
The choice of force field can significantly impact the simulated structural properties of intrinsically disordered proteins like Amyloid beta-protein (17-42). tandfonline.com Studies have shown that different force fields can yield varying results for secondary structure content, radius of gyration, and the number and position of salt bridges. tandfonline.com For instance, newer force fields such as Amber ff14SB and CHARMM36m have been reported to provide better agreement with experimental data for amyloid beta peptides compared to their older versions. aip.org
The selection of an appropriate force field is therefore a critical aspect of computational studies on Aβ(17-42). Researchers often compare simulation results obtained with different force fields to experimental data to validate their computational models. tandfonline.com While no single force field is universally applicable to all molecular systems, ongoing developments and refinements aim to improve their accuracy for modeling complex biological processes like protein aggregation. mdpi.com
In Vitro Experimental Systems
In vitro experimental systems are fundamental for studying the biochemical and biophysical properties of Amyloid beta-protein (17-42) under controlled laboratory conditions. These systems allow for the detailed investigation of its synthesis, purification, and aggregation behavior.
Amyloid beta-protein (17-42) Synthesis and Purification Methodologies
The availability of pure and well-characterized Aβ(17-42) is a prerequisite for reliable in vitro studies. Both recombinant expression in bacteria and chemical synthesis are common methods for producing this peptide.
Recombinant expression in Escherichia coli is a widely used method for producing larger quantities of Amyloid beta peptides, including the full-length Aβ42 from which the 17-42 fragment is derived. nih.govnih.gov This approach involves introducing a plasmid containing the gene for the desired peptide into the bacteria, which then synthesize the protein. usm.edu
The expressed peptide is often produced as a fusion protein to enhance stability and facilitate purification. rsc.org Following expression, the bacterial cells are lysed, and the peptide is purified from the cellular components. Purification protocols typically involve multiple steps, including chromatography techniques such as anion exchange and size exclusion chromatography. usm.edu High-performance liquid chromatography (HPLC) is a common final step to obtain highly pure peptide. nih.govnih.gov
One of the advantages of recombinant expression is the ability to produce isotopically labeled peptides (e.g., with ¹⁵N or ¹³C) for use in techniques like nuclear magnetic resonance (NMR) spectroscopy. rsc.org However, a potential drawback is that the expressed peptide may have an additional N-terminal methionine residue, though this has been shown to have comparable properties to the natural peptide. nih.gov
Table 2: Overview of Recombinant Expression and Purification of Amyloid Beta Peptides
| Step | Purpose | Common Techniques | Reference(s) |
|---|---|---|---|
| Expression | Production of the peptide in a host organism. | E. coli expression systems (e.g., BL21(DE3)pLysS). | nih.govnih.govusm.edu |
| Cell Lysis | Release of the expressed peptide from the host cells. | Sonication. | rsc.org |
| Initial Purification | Separation of the peptide from cellular debris and other proteins. | Anion exchange chromatography. | usm.edu |
| Further Purification | Removal of aggregates and other impurities. | Size exclusion chromatography (SEC). | usm.edu |
| Final Purification | To achieve high purity of the monomeric peptide. | Reverse-phase high-performance liquid chromatography (RP-HPLC). | nih.govnih.gov |
| Characterization | Confirmation of identity and purity. | Mass spectrometry, SDS-PAGE. | usm.edu |
Solid-phase peptide synthesis (SPPS) is a chemical method for synthesizing peptides by sequentially adding amino acids to a growing peptide chain that is attached to a solid support. frontiersin.orgnih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a commonly employed strategy in SPPS. rsc.org
A significant challenge in the synthesis of Amyloid beta peptides, including the 17-42 fragment, is their high propensity to aggregate during the synthesis process. frontiersin.orgnih.gov This on-resin aggregation can lead to incomplete reactions and the formation of deletion products, resulting in low yields and purification difficulties. nih.govfrontiersin.org
To overcome these challenges, various strategies have been developed. These include the use of specialized resins like ChemMatrix, which is a polyethylene (B3416737) glycol-based resin, and the incorporation of "pseudoprolines" as aggregation disruptors. rsc.org Other techniques involve using high temperatures, specific coupling reagents, and solubilizing tags to improve the efficiency of the synthesis and the handling of the peptide. rsc.org After synthesis, the crude peptide is cleaved from the resin and purified, typically using RP-HPLC. frontiersin.org
Aggregation Assays (e.g., Fibrillogenesis Kinetics)
Aggregation assays are fundamental to understanding the process by which Amyloid beta-protein (17-42) self-assembles into larger structures. These assays monitor the kinetics of fibril formation, a process known as fibrillogenesis. A widely used method is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
The kinetics of aggregation are typically characterized by a sigmoidal curve with three phases: a lag phase (nucleation), an elongation phase (growth), and a plateau phase (equilibrium). The lag time is highly dependent on the initial concentration of the peptide monomer. Studies on the closely related Aβ(1-42) have shown that the aggregation kinetics are highly reproducible under controlled conditions. For instance, kinetic traces of Aβ(M1-42) aggregation at different concentrations (2.4 µM, 1.2 µM, and 0.6 µM) demonstrate a clear concentration-dependent decrease in the lag phase.
Recent research has shown that p3 peptides, including Aβ(17-42), rapidly form amyloid fibrils with kinetics dominated by secondary nucleation. The concentration-dependent aggregation of p3(42) shows that as the initial monomer concentration increases from 4 µM to 12.5 µM, the lag phase shortens, and the final ThT fluorescence plateau is higher. A double logarithmic plot of the half-time of aggregation (t50) versus the initial monomer concentration yields a scaling exponent, which provides insights into the dominant aggregation mechanism. For p3(42), this scaling exponent was determined to be -1.33.
| Peptide | Concentration (µM) | Observed Effect on Aggregation | Reference |
|---|---|---|---|
| Aβ(M1-42) | 0.6 - 2.4 | Lag time is strongly dependent on the initial peptide concentration. | |
| p3(42) | 4 - 12.5 | Rapidly forms amyloid fibrils with kinetics dominated by secondary nucleation. | |
| Aβ(17-42) | Not Specified | Less fibrillogenic than Aβ(1-42) but more so than Aβ(1-40) in some studies. |
Cell Culture Models (e.g., Neuronal Cell Lines, Stem Cell-Derived Neurons)
To investigate the cellular effects of Amyloid beta-protein (17-42), researchers utilize various cell culture models. These models range from immortalized neuronal cell lines to more physiologically relevant stem cell-derived neurons.
Human neuroblastoma cell lines, such as SH-SY5Y and IMR-32, are commonly used to study the neurotoxic properties of amyloid peptides. Studies have shown that Aβ(17-42) can induce apoptosis (programmed cell death) in these cell lines in a dose-dependent manner. For example, treatment of SH-SY5Y and IMR-32 cells with Aβ(17-42) at concentrations up to 30 µM resulted in a significant increase in cell death. This apoptotic process was found to involve the activation of caspase-8 and caspase-3.
More advanced models using stem cell-derived neurons provide a more authentic platform to study neuronal responses. For instance, mouse embryonic stem cell-derived neural cells have been used to establish an in vitro model of Aβ-induced oxidative stress. In one study, treatment of these neurons with Aβ(1-42) fibrils led to a dose-dependent decrease in cell survival. Furthermore, induced pluripotent stem cell (iPSC)-derived human neurons have been used to show that treatment with p3(17-42) does not lead to a significant increase in APP C-terminal fragments (APP-CTFs), unlike the full-length Aβ(42).
| Cell Model | Peptide | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y & IMR-32 Neuroblastoma Cells | Aβ(17-42) | Up to 30 µM | Dose-dependent induction of apoptosis, activation of caspase-8 and caspase-3. | |
| Mouse Embryonic Stem Cell-Derived Neurons | Aβ(1-42) fibrils | 25 - 100 µM | Dose-dependent decrease in cell survival. | |
| iPSC-Derived Human Neurons | p3(17-42) | 2.5 µM | No significant increase in APP-CTFs. |
Biophysical Characterization Techniques
A suite of biophysical techniques is employed to characterize the structure of Amyloid beta-protein (17-42) aggregates at high resolution. These methods provide detailed insights into the morphology and atomic arrangement of oligomers and fibrils.
Solid-state NMR (ssNMR) is a powerful technique for determining the atomic-level structure of insoluble and non-crystalline amyloid fibrils. ssNMR studies have revealed that the core of Aβ(1-42) fibrils consists of a β-strand-turn-β-strand motif, typically involving residues 18-42. The N-terminal residues (1-17) are generally found to be disordered. The β-sheets are arranged in a parallel, in-register fashion. For Aβ(17-42) oligomers, ssNMR data, in conjunction with other experimental methods and molecular dynamics simulations, suggest that conformational differences in the U-turn region lead to polymorphism in the β-sheet arrangement. Both parallel and antiparallel organizations of Aβ(17-42) oligomers are considered stable.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of amyloid filaments. Recent studies on Aβ(42) filaments extracted from human brains have identified two predominant, structurally related S-shaped protofilament folds, termed Type I and Type II. Type I filaments were primarily found in individuals with sporadic Alzheimer's disease, while Type II filaments were more common in familial Alzheimer's disease. The ordered core of Type I protofilaments extends from residue G9 to A42, while in Type II, it extends from V12 to A42. These structures, resolved at near-atomic resolution (e.g., 2.5 Å for Type I), reveal the detailed arrangement of amino acid side chains and the interfaces between protofilaments.
Atomic force microscopy (AFM) is a valuable tool for visualizing the morphology and size distribution of amyloid aggregates at the single-molecule level. AFM studies of Aβ(1-42) have characterized a range of species from small spherical oligomers to mature fibrils. Early in the aggregation process, AFM can identify characteristic protofibrils that evolve into complex macromolecular networks over time. High-speed AFM has been used to observe the dynamics of Aβ(42) oligomers in real-time, revealing that they are highly dynamic structures that can fluctuate between different conformations.
| Technique | Peptide | Key Findings | Reference |
|---|---|---|---|
| Solid-State NMR | Aβ(17-42) Oligomers | Polymorphism due to U-turn conformation; both parallel and antiparallel β-sheet organizations are stable. | |
| Cryo-EM | Aβ(42) Filaments (from brain) | Two main polymorphs (Type I and Type II) with S-shaped protofilament folds; near-atomic resolution structures. | |
| Atomic Force Microscopy | Aβ(42) Aggregates | Visualizes morphology from oligomers to mature fibrils; reveals dynamic nature of oligomers. | |
| Electron Microscopy | Aβ(17-42) Aggregates | Forms amorphous aggregates and some amyloid-like fibrils; can form annular oligomers. |
Small-Angle Neutron Scattering (SANS)
Small-Angle Neutron Scattering (SANS) is a powerful technique utilized to probe the structure and aggregation states of amyloid peptides, including Amyloid beta-protein (17-42) (Aβ(17-42)), also known as the p3 peptide. mdpi.commit.edu This method provides valuable insights into the size, shape, and fractal nature of monomers, oligomers, and fibrils in solution. mdpi.com
Research employing SANS has demonstrated that, similar to other amyloid beta variants, Aβ(17-42) monomers have a radius of gyration on the order of 10 Å. mdpi.comresearchgate.net However, notable differences emerge in their aggregation behavior. Studies have shown that Aβ(17-42) has a propensity to form larger oligomers compared to Aβ(1-40) and Aβ(1-42). mdpi.com This distinction in oligomer size and aggregation capability is significant as these properties are believed to be closely linked to the peptide's toxicity and its role in the progression of neurodegenerative diseases. mdpi.com
The SANS technique is particularly advantageous for studying the early stages of aggregation, from the monomeric state to the formation of small oligomers and eventually fibrils, a process that is challenging to monitor with many other experimental methods. mdpi.com The ability of SANS to characterize these various aggregated species provides a more complete picture of the fibrillation process of Aβ(17-42).
Biochemical and Proteomic Analysis
SDS-PAGE and Densitometry
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental biochemical technique used to separate proteins and peptides based on their molecular weight. In the context of Aβ(17-42) research, SDS-PAGE is instrumental in visualizing the different aggregation states of the peptide. mdpi.com
In monomeric preparations, Aβ(17-42) typically appears as a band at approximately 4 kDa. mdpi.com However, even in preparations intended to be monomeric, spontaneous aggregation can occur, leading to the appearance of low molecular weight aggregates in the 11–19 kDa range. mdpi.com Under conditions that promote aggregation, Aβ(17-42) shows distinct bands of both low and high molecular weight oligomers. mdpi.com For instance, some studies have observed the formation of high molar weight oligomers of around 37 kDa. mdpi.com
Densitometry is subsequently employed to quantify the relative abundance of the different bands observed on the SDS-PAGE gel. This analysis provides semi-quantitative data on the distribution of monomers, dimers, trimers, and higher-order oligomers within a sample, offering insights into the aggregation kinetics and the stability of different oligomeric species.
Western Blotting
Western blotting is a highly sensitive technique used for the specific detection of proteins and peptides, including Aβ(17-42), following their separation by SDS-PAGE. This method relies on the use of antibodies that specifically recognize and bind to the target peptide.
For the detection of amyloid beta peptides, a variety of antibodies are available, such as 6E10 and 4G8. researchgate.net However, a critical consideration in Aβ(17-42) research is that many commonly used antibodies may not recognize this specific fragment. researchgate.net This is because the p3 peptide lacks the N-terminal portion of the full-length amyloid beta peptide, which is often the epitope for many standard antibodies. researchgate.netnih.gov Therefore, successful Western blotting for Aβ(17-42) necessitates the use of antibodies that target the mid-region or C-terminus of the amyloid beta sequence.
The protocol for Western blotting of small peptides like Aβ(17-42) often requires optimization. This can include using tricine-SDS-PAGE systems for better resolution of low molecular weight proteins, employing membranes with smaller pore sizes (e.g., 0.2 µm PVDF), and modifying transfer conditions to ensure efficient transfer of the small peptide from the gel to the membrane. researchgate.net Techniques such as boiling the membrane in PBS after transfer can also enhance signal intensity by promoting antigen retrieval. researchgate.net
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the detailed characterization of amyloid beta isoforms present in biological samples, including brain tissue. nih.gov This powerful analytical technique allows for the precise identification and quantification of different Aβ peptides, including Aβ(17-42). medscape.commdpi.com
Targeted proteomic studies using mass spectrometry have been employed to investigate the array of Aβ isoforms in the cerebrospinal fluid and brain. nih.govmedscape.com While the primary focus has often been on Aβ(1-40) and Aβ(1-42), the methodology is capable of detecting N-terminally truncated fragments like the p3 peptide.
Research utilizing mass spectrometry has confirmed the presence of Aβ(17-42) in the brains of individuals with Alzheimer's disease, particularly in association with diffuse amyloid plaques. nih.gov However, in some proteomic analyses of specific brain regions, Aβ(17-42) was not detected, suggesting its distribution may be localized or its abundance lower than other Aβ species in certain contexts. nih.gov It is also important to note that synthetic Aβ(17-42) can be successfully identified by mass spectrometry, confirming the viability of the technique for its detection. nih.gov
In Vivo Model Systems
Transgenic Animal Models of Alzheimer's Disease
Transgenic animal models, particularly mice, have been pivotal in advancing our understanding of the in vivo aspects of Alzheimer's disease pathology, including the role of various amyloid beta peptides. jci.org These models are genetically engineered to overexpress human genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) with specific mutations.
The processing of APP can follow two main pathways. The amyloidogenic pathway, involving β- and γ-secretases, produces the full-length Aβ peptides. The non-amyloidogenic pathway, initiated by α-secretase cleavage, results in the formation of the p3 peptide, Aβ(17-42). nih.govmedscape.com Transgenic models have been instrumental in studying the interplay between these pathways.
Interestingly, some studies have cast doubt on the direct role of full-length Aβ peptides in the pathology observed in certain transgenic models, drawing attention to the potential contribution of truncated fragments like Aβ(17-42). researchgate.netpnas.org It has been observed that Aβ(17-42) is present in the amyloid plaques of Alzheimer's disease patients and also in the preamyloid lesions of Down syndrome, a condition that is often considered a model for early-onset Alzheimer's disease. researchgate.netpnas.org
Furthermore, research using transgenic mice has explored the effects of modulating the secretase enzymes. For example, in a mouse model of Alzheimer's disease, the overexpression of ADAM10, an α-secretase, did not result in the deposition of p3 fragments, providing insights into the in vivo fate of this peptide. jci.org Conversely, injection of Aβ(17-42) into the brains of mice has been shown to trigger pro-inflammatory activity. researchgate.net These findings underscore the utility of transgenic animal models in dissecting the complex in vivo roles of Aβ(17-42) in the broader context of Alzheimer's disease pathogenesis.
Human Studies and Clinical Trials
The investigation of amyloid beta-protein (17-42), also known as the p3 peptide, in human subjects has been limited and is often a component of broader studies on Alzheimer's disease (AD) and amyloid-beta (Aβ) metabolism. Direct clinical trials employing Aβ (17-42) as a therapeutic agent have not been a primary focus of research to date. However, valuable insights into its role in human pathology have been gleaned from post-mortem analyses of patients in immunotherapy trials and biomarker studies analyzing cerebrospinal fluid (CSF) and plasma.
Methodological approaches in these human studies primarily involve immunoassays and mass spectrometry to detect and quantify Aβ peptides. Enzyme-linked immunosorbent assays (ELISAs) are commonly used for their sensitivity in measuring peptide concentrations in biological fluids. These assays utilize specific antibodies that bind to different epitopes of the Aβ peptide. For more detailed analysis and identification of various Aβ fragments, including N- and C-terminally truncated species like Aβ (17-42), mass spectrometry is the preferred method. This technique allows for the precise determination of the mass-to-charge ratio of peptides, enabling their unambiguous identification and quantification.
One of the most significant human studies providing data on Aβ (17-42) is the post-mortem analysis of patients who participated in the AN-1792 vaccine trial. This trial involved the immunization of patients with mild to moderate Alzheimer's disease with the full-length Aβ (1-42) peptide. While the trial was halted due to adverse events, subsequent neuropathological examination of the brains of some participants revealed important findings related to amyloid clearance.
In post-mortem examinations of two patients who had been vaccinated with AN-1792, researchers were able to isolate and characterize the remaining amyloid peptides. A significant finding was the identification of the p3 component, composed of Aβ (17-42), in the most insoluble fractions of brain tissue from these vaccinated individuals. This suggests that while the immunotherapy was effective in clearing some forms of amyloid plaques, the Aβ (17-42) fragment remained. The persistence of this fragment highlights its distinct biophysical properties and its potential role in the pathology of Alzheimer's disease.
Further research has explored the presence of various Aβ peptides in the cerebrospinal fluid of patients with Alzheimer's disease and other neurodegenerative conditions. While many studies focus on the ratio of Aβ (1-42) to Aβ (1-40) as a diagnostic biomarker, the presence of other fragments is also of interest. For instance, studies on a related peptide, p3-Alcα, which is also generated by γ-secretase, have shown altered levels in the CSF of Alzheimer's patients, suggesting a broader dysregulation of amyloid precursor protein processing.
The following table summarizes representative findings from a study investigating the levels of various amyloid-related peptides in the cerebrospinal fluid of different patient cohorts. While this table does not directly show data for Aβ (17-42) due to the scarcity of such specific measurements in large human cohorts, it illustrates the typical methodological approach and the nature of the data obtained in such studies.
| Analyte | Patient Group | Number of Subjects (n) | Mean Concentration (pg/mL) ± SD |
|---|---|---|---|
| Aβ (1-42) | Healthy Controls (CDR 0) | 18 | 750 ± 150 |
| Very Mild AD (CDR 0.5) | 20 | 550 ± 120 | |
| Mild Dementia (CDR 1) | 13 | 400 ± 100 | |
| Moderate Dementia (CDR 2) | 13 | 350 ± 90 | |
| Aβ (1-40) | Healthy Controls (CDR 0) | 18 | 8000 ± 2000 |
| Very Mild AD (CDR 0.5) | 20 | 8500 ± 2200 | |
| Mild Dementia (CDR 1) | 13 | 9000 ± 2500 | |
| Moderate Dementia (CDR 2) | 13 | 9500 ± 2800 | |
| p3-Alcα | Healthy Controls (CDR 0) | 18 | 1200 ± 300 |
| Very Mild AD (CDR 0.5) | 20 | 1500 ± 350 | |
| Mild Dementia (CDR 1) | 13 | 1800 ± 400 | |
| Moderate Dementia (CDR 2) | 13 | 2000 ± 450 |
Data in the table is representative and adapted from findings on various amyloid-related peptides in cerebrospinal fluid for illustrative purposes. CDR stands for Clinical Dementia Rating.
Q & A
Q. What are the recommended methods for synthesizing Aβ(17-42) with high purity?
Aβ(17-42) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. A double linker system (e.g., 2-chlorotrityl chloride resin) improves yield and reduces truncation byproducts. Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification (>95% purity). Mass spectrometry (MALDI-TOF or ESI-MS) validates sequence integrity .
Q. How should monomeric Aβ(17-42) solutions be prepared to minimize pre-existing aggregates?
Dissolve lyophilized Aβ(17-42) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt β-sheet structures, followed by sonication and solvent evaporation. Reconstitute in hexafluoroisopropanol or dimethyl sulfoxide (DMSO), then dilute in cold PBS. Size exclusion chromatography (SEC) with Superdex 75 columns isolates monomeric species. Centrifugation (14,000–20,000 × g) removes insoluble aggregates before experiments .
Q. What experimental approaches confirm Aβ(17-42)'s role in neuronal apoptosis?
Treat neuroblastoma cell lines (e.g., SH-SY5Y) with Aβ(17-42) (5–20 µM) for 24–48 hours. Assess caspase-8 and caspase-3 activation via fluorogenic substrates (e.g., Ac-IETD-AFC for caspase-8) and Western blotting for poly(ADP-ribose) polymerase (PARP) cleavage. Use JNK inhibitors (e.g., SP600125) or dominant-negative SEK1 mutants to validate pathway specificity .
Q. How does Aβ(17-42) differ from full-length Aβ(1-42) in aggregation kinetics?
Aβ(17-42) lacks the N-terminal hydrophobic domain (residues 1–16), leading to slower fibril nucleation but stable oligomer formation. Monitor aggregation via thioflavin T (ThT) fluorescence (ex/em 440/485 nm) under physiological pH (7.4) and 37°C. Atomic force microscopy (AFM) or transmission electron microscopy (TEM) reveals shorter, diffuse fibrils compared to Aβ(1-42) .
Advanced Research Questions
Q. What advanced biophysical techniques characterize Aβ(17-42) oligomer heterogeneity?
Use ion mobility spectrometry-mass spectrometry (IMS-MS) to resolve oligomeric states (monomers to hexamers). Matrix-assisted laser desorption ionization (MALDI-TOF) with sinapinic acid matrix identifies mass distributions. Dynamic light scattering (DLS) and native PAGE assess size polydispersity. Cross-linking (e.g., glutaraldehyde) stabilizes transient oligomers for structural analysis .
Q. How can conflicting toxicity data for Aβ(17-42) across studies be reconciled?
Variability arises from batch-specific aggregation states. Standardize preparation protocols (e.g., HFIP pretreatment, SEC fractionation) and quantify oligomer content via ELISA (e.g., anti-Aβ oligomer-specific antibodies like A11). Include negative controls (e.g., scrambled peptides) and validate cell viability assays (MTT, LDH release) across multiple models (primary neurons, iPSC-derived cultures) .
Q. Which genetic models best recapitulate Aβ(17-42) production in Alzheimer’s disease?
Use APP-transgenic mice with α-secretase (ADAM10) overexpression to enhance Aβ(17-42) generation. For in vitro studies, HEK293 cells expressing APP Swedish mutations (KM670/671NL) and presenilin-1 (PSEN1) variants (e.g., M146V) mimic γ-secretase dysregulation. LC-MS/MS quantifies Aβ(17-42) in cerebrospinal fluid (CSF) or brain homogenates .
Q. How to design cross-disciplinary studies integrating Aβ(17-42)’s structural and pathological properties?
Combine NMR or cryo-EM for atomic-resolution structures with in vivo two-photon imaging to track plaque deposition in transgenic mice. Use microfluidic neuronal cultures to assess axonal transport defects. Integrate transcriptomics (RNA-seq) to identify Aβ(17-42)-induced gene networks (e.g., Fas/caspase-8 pathways). Validate findings in postmortem AD brain tissues via immunohistochemistry .
Key Methodological Considerations
- Batch Validation : Always characterize Aβ(17-42) batches via SEC, CD spectroscopy (for secondary structure), and toxicity assays.
- Negative Controls : Include reverse-sequence peptides (e.g., Aβ(42-17)) and aggregation inhibitors (e.g., CLR01) to confirm specificity .
- Data Reproducibility : Publish detailed protocols for synthesis, handling, and analysis per MIRIAM standards to address replication challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
